Technical Documentation Center

Fmoc-N-methyl-O-methyl-D-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-N-methyl-O-methyl-D-tyrosine
  • CAS: 193086-28-1

Core Science & Biosynthesis

Foundational

Advanced Building Block Profile: Fmoc-N-methyl-O-methyl-D-tyrosine

Technical Guide for Peptidomimetic Design & Solid-Phase Synthesis [1] Executive Summary Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a "privileged structure" in modern drug discovery.[1] It combi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Peptidomimetic Design & Solid-Phase Synthesis [1]

Executive Summary

Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a "privileged structure" in modern drug discovery.[1] It combines three distinct structural modifications—backbone N-methylation, side-chain O-methylation, and D-stereochemistry—into a single amino acid building block.[1] This convergence addresses the three primary failure modes of peptide therapeutics: poor membrane permeability, rapid proteolytic degradation, and lack of receptor subtype selectivity.[1]

This guide provides a rigorous technical analysis of this molecule, focusing on its physicochemical properties, strategic utility in Structure-Activity Relationship (SAR) studies, and the specific, non-standard protocols required for its successful incorporation during Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Chemical Architecture & Properties[1]

Molecule Identity

This building block is a derivative of D-tyrosine, modified to increase lipophilicity and eliminate hydrogen bond donors that often limit passive membrane transport.[1]

PropertySpecification
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Common Name Fmoc-N-methyl-O-methyl-D-tyrosine
Shorthand Fmoc-N-Me-D-Tyr(Me)-OH
CAS Number 193086-28-1 (Generic reference for isomer; verify batch-specific CoA)
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight ~431.48 g/mol
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.[1][2][3]
Structural Functionality Analysis

The efficacy of this molecule stems from the synergistic effect of its modifications.[1]

SAR_Analysis Molecule Fmoc-N-Me-D-Tyr(Me)-OH N_Me N-Methylation (Backbone) Molecule->N_Me O_Me O-Methylation (Side Chain) Molecule->O_Me D_Config D-Configuration (Stereochemistry) Molecule->D_Config Effect_1 Disrupts H-Bonds (Permeability) N_Me->Effect_1 Effect_2 Steric Clash (Conformational Constraint) N_Me->Effect_2 Effect_4 Protease Resistance (Half-life Extension) N_Me->Effect_4 O_Me->Effect_1 Effect_3 Lipophilicity Boost (BBB Penetration) O_Me->Effect_3 D_Config->Effect_4 Effect_5 Induces Beta-Turns (Secondary Structure) D_Config->Effect_5

Figure 1: Structure-Activity Relationship (SAR) mapping of the triple-modified tyrosine derivative.

Part 2: Strategic Utility in Drug Design

The "Chameleon" Effect

Native peptides are often restricted to the extracellular space due to high polarity.[1] By capping the phenolic hydroxyl (O-Me) and the backbone amine (N-Me), this residue removes two critical Hydrogen Bond Donors (HBD). According to the Desolvation Hypothesis , reducing HBD count significantly lowers the energy penalty for a peptide to desolvate and enter the lipid bilayer, thereby improving oral bioavailability and cell permeability (e.g., for targeting intracellular protein-protein interactions).[1]

Metabolic Armor[1][6]
  • N-Methylation: Blocks the access of aminopeptidases and prevents the formation of the transition state required for peptide bond hydrolysis.[1]

  • D-Configuration: Most endogenous proteases are stereoselective for L-amino acids. The D-isomer renders the peptide bond "invisible" to these enzymes, drastically extending plasma half-life (

    
    ).
    

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocols[1][5]

CRITICAL WARNING: The incorporation of N-methylated amino acids introduces significant steric hindrance.[4][5] Standard automated protocols will fail. The following manual or semi-automated interventions are required.

Challenge 1: Coupling TO the N-Methyl Residue

Once Fmoc-N-Me-D-Tyr(Me)-OH is on the resin, the secondary amine at the N-terminus is chemically deactivated due to steric bulk.[1] The next amino acid will struggle to couple.[5][6]

Optimized Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1] Avoid HBTU/HCTU as they are insufficiently reactive for secondary amines.[5]

  • Stoichiometry: Increase to 5 equivalents of AA / 4.9 eq HATU / 10 eq DIEA.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF to improve kinetics.

  • Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 1 hour).

  • Monitoring: The Kaiser test (ninhydrin) does not work on secondary amines (N-methyl). You must use the Chloranil Test or p-Nitrophenol ester test .

Challenge 2: Diketopiperazine (DKP) Formation

This is the most critical failure mode. After deprotecting the Fmoc group from the second amino acid attached to the N-Me-Tyr, the free amine can back-bite onto the carbonyl of the N-methyl residue, cleaving the dipeptide off the resin as a cyclic diketopiperazine.

Prevention Strategy:

  • Avoid Base-Catalyzed Cleavage: Standard 20% Piperidine promotes DKP.

  • The "Short/Fast" Deprotection: Use 20% Piperidine in DMF for 2 x 3 minutes only, rather than the standard 2 x 10 minutes.

  • Use DBU: Alternatively, use 2% DBU / 2% Piperidine in DMF.[1] DBU removes Fmoc faster, reducing the time window for DKP formation.[7]

  • Trityl Linkers: If possible, use 2-Chlorotrityl chloride (2-CTC) resin.[1][8] The bulky trityl group sterically hinders the back-biting attack.

Experimental Workflow Diagram

SPPS_Protocol Start Resin-Bound Peptide (N-Terminus Free) Step1 Coupling Fmoc-N-Me-D-Tyr(Me)-OH (Use HATU/HOAt, 2x Coupling) Start->Step1 Step2 Fmoc Deprotection (Standard 20% Piperidine) Step1->Step2 Check1 Chloranil Test (Is Secondary Amine Free?) Check1->Step1 Negative (Colorless) Step3 Coupling NEXT Amino Acid (High Steric Hindrance) Check1->Step3 Positive (Blue) Step2->Check1 Risk_DKP CRITICAL RISK: Diketopiperazine Formation Step3->Risk_DKP Mitigation DKP Mitigation Protocol: 1. Use 2-CTC Resin if possible 2. Short Deprotection (2x3 min) 3. Immediate Coupling of Next AA Risk_DKP->Mitigation Apply Strategy Success Continue Synthesis Mitigation->Success

Figure 2: SPPS workflow highlighting the critical control points for N-methylated residues.

Part 4: Quality Control & Characterization[1]

Analytical Expectations

Due to the presence of N-methyl and D-isomers, the physicochemical profile will differ from the native L-Tyr analog.[1]

  • HPLC: Expect a longer retention time (higher

    
    ) on C18 columns compared to the non-methylated parent. The O-methylation and N-methylation significantly increase hydrophobicity.
    
  • Mass Spectrometry: The molecular weight shift is distinct.

    • Native Tyrosine residue: 163 Da

    • N-Me-D-Tyr(Me) residue: 163 + 14 (N-Me) + 14 (O-Me) = 191 Da added to the peptide mass.

    • Look for the

      
       peak corresponding to this shift.
      
Storage & Stability[1]
  • State: Lyophilized powder.[9][10]

  • Storage: -20°C, desiccated.

  • Stability: High. The Fmoc group is base-labile, but the N-methyl/O-methyl ether linkages are stable to standard TFA cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O).

References

  • Echo BioSystems. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine Product Page. Retrieved February 8, 2026, from [Link]

  • Biron, E., et al. (2006).[1] Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. (Contextual grounding for N-methylation protocols).

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of the American Chemical Society.[5] (Source for HATU/HOAt coupling efficiency).

  • Cusabio. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine - CSB-DT1747.[10] Retrieved February 8, 2026, from [Link][1]

Sources

Exploratory

Technical Monograph: Fmoc-N-methyl-O-methyl-D-tyrosine

Advanced Architecture for Peptidomimetic Design & Solid-Phase Synthesis Executive Summary Fmoc-N-methyl-O-methyl-D-tyrosine (CAS: 193086-28-1) represents a "triple-threat" building block in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Architecture for Peptidomimetic Design & Solid-Phase Synthesis

Executive Summary

Fmoc-N-methyl-O-methyl-D-tyrosine (CAS: 193086-28-1) represents a "triple-threat" building block in modern medicinal chemistry.[1][2] It combines stereochemical inversion (D-configuration) for proteolytic resistance, N-methylation for conformational constraint and improved oral bioavailability, and O-methylation for enhanced lipophilicity and receptor selectivity.[2]

This guide provides a rigorous technical analysis of this molecule, focusing on its structural utility, synthesis pathways, and the specific challenges it presents in Solid-Phase Peptide Synthesis (SPPS).[2]

Part 1: Structural Architecture & Pharmacological Logic

The utility of Fmoc-N-methyl-O-methyl-D-tyrosine lies in its ability to disrupt standard peptide folding while enhancing metabolic stability.

1.1 Component Analysis
  • D-Configuration (Inverted Stereocenter): Unlike natural L-tyrosine, the D-isomer forces the peptide backbone into a reverse turn (often stabilizing

    
    -hairpins).[2] This prevents recognition by endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life (
    
    
    
    ).[2]
  • N-Methylation (

    
    -Me):  The methyl group replaces the amide proton.[2] This eliminates a hydrogen bond donor, reducing the energy penalty for membrane permeation (improving oral bioavailability).[2] Sterically, it restricts the 
    
    
    
    and
    
    
    torsion angles, locking the peptide into a bioactive conformation.[2]
  • O-Methylation (p-Methoxy): Capping the phenolic hydroxyl group prevents ionization at physiological pH and blocks Phase II metabolic conjugation (sulfation/glucuronidation), further enhancing drug-like properties.[2]

1.2 Structural Visualization

FmocNMeD Molecule Fmoc-N-methyl-O-methyl-D-tyrosine Fmoc Fmoc Group (Base Labile Protection) Molecule->Fmoc N-Terminus N_Me N-Methyl Group (Conformational Lock) Molecule->N_Me Amide Nitrogen Backbone D-Tyrosine Backbone (Proteolytic Stability) Molecule->Backbone Chiral Center SPPS Compatibility SPPS Compatibility Fmoc->SPPS Compatibility Membrane Permeability\n(No H-bond donor) Membrane Permeability (No H-bond donor) N_Me->Membrane Permeability\n(No H-bond donor) O_Me O-Methyl Ether (Lipophilicity/Metabolic Block) Backbone->O_Me Side Chain Extended t1/2 Extended t1/2 Backbone->Extended t1/2 Phase II Stability Phase II Stability O_Me->Phase II Stability

Figure 1: Structural decomposition of Fmoc-N-methyl-O-methyl-D-tyrosine highlighting the functional impact of each modification.[2]

Part 2: Physicochemical Data
PropertySpecification
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
CAS Number 193086-28-1
Molecular Formula

Molecular Weight 431.49 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Purity Standard

(Chiral HPLC required to confirm D-enantiomer excess)
Storage -20°C, dessicated (Hydroscopic)
Part 3: Synthesis & Quality Control

If commercial stock is unavailable, the synthesis of N-methylated amino acids is best achieved via the Biron-Kessler Method (Solid-Phase) or Freidinger Lactam (Solution Phase).[2]

3.1 The Biron-Kessler Protocol (On-Resin Synthesis)

This method is preferred for generating the residue directly on the growing peptide chain to avoid the high cost of the pre-made building block.[2]

Reagents:

  • o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride[2]

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene[2]

  • Dimethyl Sulfate: Methylating agent (Caution: Highly Toxic)[2]

  • 2-Mercaptoethanol: For deprotection[2]

Step-by-Step Workflow:

  • Sulfonylation: React the resin-bound free amine (D-Tyr(Me)) with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

  • Methylation: Treat the sulfonamide with DBU (3 eq) and Dimethyl Sulfate (10 eq) in NMP. Note: The electron-withdrawing o-NBS group acidifies the NH proton, allowing easy methylation.[2]

  • Deprotection: Remove the o-NBS group using 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP (2 x 30 min).

  • Result: You now have a resin-bound N-methyl-O-methyl-D-tyrosine ready for the next coupling.[2]

Part 4: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling to and from N-methylated amino acids is the most challenging aspect of using this building block.[2] Steric hindrance often leads to deletion sequences.

4.1 Coupling Strategy Diagram

SPPS_Workflow Start Coupling Step Check Is the Target Amine N-Methylated? Start->Check Standard Standard Coupling (HBTU/DIEA) Check->Standard No (Primary Amine) Difficult Difficult Coupling (Secondary Amine) Check->Difficult Yes (Secondary Amine) Solution1 Use HATU (4 eq) + HOAt (4 eq) + DIEA (8 eq) Difficult->Solution1 Solution2 Use COMU (4 eq) + Oxyma (4 eq) (Safer, High Efficiency) Difficult->Solution2 Recouple Double Coupling Required Solution1->Recouple Solution2->Recouple

Figure 2: Decision matrix for coupling reagents. N-methylated residues require high-efficiency uronium/phosphonium reagents.

4.2 Critical Protocols

A. Coupling TO the N-Methyl Residue (The easier part)

  • Reagent: HATU or COMU are mandatory. HBTU/TBTU are generally insufficient.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[2]

  • Time: Extend coupling time to 2-4 hours.

B. Coupling FROM the N-Methyl Residue (The hard part) The secondary amine of Fmoc-N-Me-D-Tyr(Me) is sterically hindered and less nucleophilic.[2]

  • Protocol:

    • Dissolve next Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF.[2]

    • Add DIEA (10 eq).

    • Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

    • Add to resin.[3][4][5] Double couple (2 x 2 hours).

    • Chloranil Test: Use the Chloranil test (acetaldehyde/chloranil) instead of Kaiser test. Secondary amines do not react with Ninhydrin (Kaiser) to produce the standard blue color.

C. Preventing Diketopiperazine (DKP) Formation If Fmoc-N-Me-D-Tyr(Me) is at the 2nd position from the C-terminus (e.g., Resin-AA1-AA2 -Fmoc), Fmoc deprotection can induce cyclization and cleavage of the dipeptide from the resin (DKP formation).[2]

  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2][6] The steric bulk of the trityl linker prevents the DKP attack.[2] Avoid Wang resin for C-terminal N-methyl pairs.

References
  • Biron, E., et al. (2006).[2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.[4] Link

  • Teixidó, M., et al. (2005).[2][4] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[4][7] Link

  • Echo BioSystems. (n.d.). Product Specification: Fmoc-N-methyl-O-methyl-D-tyrosine (CAS 193086-28-1).[1][2][8]Link[2]

  • Cusabio. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine Data Sheet.Link[2]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link[2]

Sources

Foundational

An In-depth Technical Guide to Fmoc-N-methyl-O-methyl-D-tyrosine

This guide provides an in-depth exploration of Fmoc-N-methyl-O-methyl-D-tyrosine, a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. We will delve into its f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Fmoc-N-methyl-O-methyl-D-tyrosine, a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. We will delve into its fundamental physicochemical properties, the strategic rationale for its dual methylation, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for creating sophisticated peptide architectures with enhanced biological activity and stability.

Core Physicochemical Properties

Fmoc-N-methyl-O-methyl-D-tyrosine is a synthetic amino acid derivative designed for use in Fmoc-based peptide synthesis. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the α-amine, while the N-methyl and O-methyl modifications confer unique conformational and biological properties to the resulting peptide.[1]

Below is a summary of its key quantitative data:

PropertyValueReference(s)
Chemical Name (2R)-2-[amino]-3-(4-methoxyphenyl)propanoic acid
Synonyms Fmoc-N-Me-D-Tyr(Me)-OH[2]
Molecular Formula C₂₆H₂₅NO₅[2]
Molecular Weight 431.49 g/mol [1]
CAS Number 193086-28-1[2]
Appearance Pale white to off-white solid/powder[1][2]
Purity Typically ≥95% (HPLC)[2]
Solubility Soluble in DMF and other common organic solvents used in SPPS[3]
Storage Conditions Store at -20°C to 8°C in a dry environment[1][2]

The Scientific Rationale for N- and O-Methylation

The deliberate incorporation of methyl groups at both the amide nitrogen (N-methylation) and the phenolic oxygen (O-methylation) of the tyrosine side-chain is a strategic choice rooted in medicinal chemistry. These modifications are not merely incremental changes; they fundamentally alter the resulting peptide's biological and physical characteristics.

N-Methylation: Enhancing a Peptide's Therapeutic Potential

N-methylation of the peptide backbone introduces a steric shield that significantly hinders enzymatic degradation by proteases. This increased resistance to proteolysis directly translates to a longer in-vivo half-life, a critical attribute for any therapeutic agent. Furthermore, the substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can:

  • Improve Membrane Permeability: By reducing the peptide's overall polarity and hydrogen bonding capacity, N-methylation can enhance its ability to cross cellular membranes, improving oral bioavailability and cellular uptake.

  • Modulate Conformation: The presence of an N-methyl group restricts the rotation around the Cα-N bond, locking the peptide into a more defined conformation. This can lead to higher receptor affinity and selectivity.[4]

  • Increase Solubility: In some cases, N-methylation can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving the solubility of the peptide.[1]

O-Methylation: Permanent Side-Chain Protection and Modulation

The methylation of the tyrosine hydroxyl group serves a dual purpose. Firstly, it acts as a permanent protecting group, preventing unwanted side reactions such as phosphorylation or sulfation that can occur at this position.[5] Secondly, it modifies the electronic properties of the phenyl ring, which can influence receptor-ligand interactions. Unlike other protecting groups like tert-butyl (tBu), the O-methyl group is stable under the final trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS, ensuring it remains in the final peptide structure.[5]

G cluster_0 Core Peptide Backbone cluster_1 Resulting Properties Peptide Standard Peptide N_Methyl_Peptide N-Methylated Peptide Peptide->N_Methyl_Peptide N-Methylation Degradation High Susceptibility to Proteases Peptide->Degradation Permeability Low Membrane Permeability Peptide->Permeability Enhanced_Stability Increased Proteolytic Stability N_Methyl_Peptide->Enhanced_Stability Impacts Enhanced_Permeability Improved Bioavailability N_Methyl_Peptide->Enhanced_Permeability Impacts

Caption: Impact of N-Methylation on Peptide Properties.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-O-methyl-D-tyrosine is a specialized building block for Fmoc-SPPS, a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[6][7] The use of an N-methylated amino acid requires special consideration during the coupling step due to increased steric hindrance.

General SPPS Workflow

The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine follows the standard iterative cycle of Fmoc-SPPS: deprotection and coupling.

spss_workflow start Start with Resin-Bound Peptide deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Step 2: Coupling (Fmoc-N-Me-D-Tyr(Me)-OH + Activator) wash1->coupling wash2 Wash with DMF coupling->wash2 end Elongated Peptide Chain wash2->end Repeat Cycle

Sources

Exploratory

In-Depth Technical Guide: Fmoc-N-methyl-O-methyl-D-tyrosine

Executive Summary Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) is a highly specialized amino acid derivative used in the synthesis of proteolysis-resistant peptides and peptidomimetics.[1] By incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) is a highly specialized amino acid derivative used in the synthesis of proteolysis-resistant peptides and peptidomimetics.[1] By incorporating both N-methylation and O-methylation alongside the D-configuration, this residue introduces significant steric constraints and alters the hydrogen-bonding potential of the peptide backbone. While these modifications dramatically improve metabolic stability and membrane permeability, they present unique challenges in solubility handling and solid-phase peptide synthesis (SPPS) coupling efficiency.

This guide provides a comprehensive technical analysis of the physicochemical properties, solubility landscape, and experimental protocols required to successfully utilize this compound in drug discovery workflows.

Part 1: Physicochemical Profile & Identity

Before establishing solubility protocols, it is critical to verify the compound's identity, as confusion with the L-isomer or single-methylated derivatives (e.g., Fmoc-Tyr(Me)-OH) is common.

PropertySpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-methyl-D-tyrosine
Common Abbreviation Fmoc-N-Me-D-Tyr(Me)-OH
CAS Number 193086-28-1
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.49 g/mol
Chirality D-Enantiomer
Appearance White to off-white lyophilized powder
Storage -20°C (Long term), Desiccated

Structural Implications for Solubility:

  • N-Methylation: Removes the amide proton, preventing the formation of intermolecular hydrogen bonds (beta-sheet aggregation) typical of standard Fmoc-amino acids. This generally increases solubility in organic solvents like DCM and DMF compared to non-methylated analogs.

  • O-Methylation: Caps the phenolic hydroxyl group, increasing lipophilicity and preventing side-chain oxidation or accidental esterification during activation.

  • Fmoc Group: Provides global lipophilicity, ensuring compatibility with organic solvents used in SPPS.

Part 2: Solubility Landscape

Unlike standard amino acids, Fmoc-N-Me-D-Tyr(Me)-OH exhibits a "solubility inversion" where it is highly soluble in organic SPPS solvents but prone to oiling out in aqueous/organic mixtures.

Quantitative Solubility Data (25°C)
SolventSolubility Limit (Approx.)Suitability for SPPSNotes
DMF (Dimethylformamide)> 0.5 M (> 215 mg/mL)Excellent Preferred solvent for coupling reactions.
NMP (N-Methyl-2-pyrrolidone)> 0.5 MExcellent Recommended for difficult sequences or microwave synthesis.
DCM (Dichloromethane)~ 0.3 - 0.4 MGood Good for resin swelling; often used in binary mix with DMF.
DMSO > 0.8 MHigh Use only if necessary; difficult to remove and may cause oxidation.
Water/Buffers InsolublePoor Hydrophobic precipitate forms immediately.
The "Oiling Out" Phenomenon

Due to the high lipophilicity of the double-methylated structure, this compound may form a viscous oil rather than a clear solution if the solvent contains trace water or if the concentration is too high (>0.8 M).

  • Correction: If oiling occurs, add DCM (10-20% v/v) to the DMF solution to restore homogeneity.

Part 3: Experimental Protocols

Protocol A: Solubility Determination & Optimization Workflow

A self-validating logic for preparing stock solutions.

Materials:

  • Fmoc-N-Me-D-Tyr(Me)-OH (Dry, room temp)

  • Anhydrous DMF (Amine-free)

  • Vortex mixer and Sonicator

Step-by-Step Procedure:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopic nature).

  • Initial Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.2 M (approx. 86 mg/mL).

  • Dissolution: Vortex for 30 seconds.

    • Observation Point: Solution should be clear and colorless.

  • Stress Test (Validation): If particles remain, sonicate at 25°C for 2 minutes.

    • Failure Mode: If solution remains cloudy, check solvent water content or filter (0.45 µm PTFE).

  • Concentration Scale-up: Only if 0.2 M is clear, add more compound to reach 0.5 M for stock solutions.

Protocol B: SPPS Coupling of Fmoc-N-Me-D-Tyr(Me)-OH

Coupling to N-methylated residues is sterically hindered. Standard HBTU/DIEA protocols often fail.

Recommended Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting kinetics.

Workflow:

  • Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 mins.

  • Activation (In Vial):

    • Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately before adding to resin.

    • Note: Pre-activation time should be < 2 minutes to avoid racemization.

  • Coupling:

    • Add mixture to resin.[2][3]

    • Reaction time: 2 to 4 hours (Standard AA is 45 mins).

    • Optional: Double couple (repeat step 2-3) if the sequence is valuable.

  • Monitoring: Standard Kaiser test (Ninhydrin) does not work well for N-methylated amines (secondary amines). Use Chloranil Test or Bromophenol Blue to check for unreacted amines.

Part 4: Visualization of Workflows

Figure 1: Solubility Optimization Logic

This decision tree guides the researcher through the dissolution process, addressing common failure modes like aggregation or hydration.

SolubilityWorkflow Start Start: Weigh Fmoc-N-Me-D-Tyr(Me)-OH SolventAdd Add Anhydrous DMF Target: 0.2 M Start->SolventAdd Vortex Vortex (30s) SolventAdd->Vortex Check1 Is Solution Clear? Vortex->Check1 SuccessLow Pass: 0.2 M Solution Ready Check1->SuccessLow Yes Sonicate Sonicate (25°C, 2 min) Check1->Sonicate No (Cloudy) ScaleUp Scale to 0.5 M (Stock Solution) SuccessLow->ScaleUp If Higher Conc. Needed Check2 Is Solution Clear? Sonicate->Check2 Check2->SuccessLow Yes AddDCM Add 10% DCM (Break Aggregates) Check2->AddDCM No (Oiling/Particles) Check3 Is Solution Clear? AddDCM->Check3 Check3->SuccessLow Yes Fail Fail: Check Water Content or Filter Check3->Fail No

Caption: Decision tree for preparing stable stock solutions, accounting for potential aggregation or solubility limits.

Figure 2: Steric Coupling Strategy (SPPS)

The following diagram illustrates the modified coupling cycle required for N-methylated amino acids, highlighting the critical deviation from standard protocols.

CouplingStrategy Resin Resin-Peptide (Secondary Amine) Coupling Coupling Reaction (2-4 Hours) Resin->Coupling Steric Bulk Activation Activate Fmoc-AA (HATU/HOAt/DIEA) Activation->Coupling Test Chloranil Test Coupling->Test DeFmoc Fmoc Removal (20% Piperidine) Test->DeFmoc Blue (Free Amine) Repeat Double Couple Test->Repeat Colorless (Unreacted) Repeat->Coupling Re-activate

Caption: Modified SPPS cycle for N-methylated residues, emphasizing the need for extended times and specific monitoring tests.

References

  • Echo BioSystems. Fmoc-N-methyl-O-methyl-D-tyrosine Product Data. Retrieved from [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Chemical Reviews.

Sources

Foundational

O-Methylation of the Tyrosine Side Chain: A Strategic Tool in Chemical Biology and Drug Discovery

An In-Depth Technical Guide: Abstract: The post-translational modification of amino acid side chains is a cornerstone of cellular regulation and functional diversity. While phosphorylation of tyrosine is a well-understoo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: The post-translational modification of amino acid side chains is a cornerstone of cellular regulation and functional diversity. While phosphorylation of tyrosine is a well-understood signaling mechanism, the O-methylation of its phenolic hydroxyl group represents a subtle yet powerful modification with profound implications for protein function and therapeutic design. This guide provides a comprehensive technical overview of tyrosine O-methylation, exploring its physicochemical consequences, its impact on biological systems, and its strategic application in research and drug development. We will delve into the causality behind its use as a molecular tool, provide detailed experimental protocols for its synthesis and analysis, and present field-proven insights for researchers, scientists, and drug development professionals.

The Tyrosine Side Chain: A Hub of Biological Activity

The aromatic side chain of tyrosine, with its terminal hydroxyl group, is a versatile functional unit. In its unmodified state, it participates in hydrogen bonding and can be a key residue in an enzyme's active site. However, its true significance in cellular signaling is realized through the dynamic modification of its hydroxyl group. The most prominent of these is phosphorylation, catalyzed by tyrosine kinases, which introduces a bulky, negatively charged phosphate group that acts as a docking site for downstream signaling proteins. O-methylation offers a starkly different, yet equally impactful, alteration.

Physicochemical Consequences of O-Methylation

The conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃) on the tyrosine side chain is a fundamental chemical change that irrevocably alters its properties. This modification eliminates the key functionalities that define tyrosine's canonical roles in signaling.

The O-Methylation Reaction

In biological systems, methylation is typically carried out by methyltransferase enzymes using S-adenosyl methionine (SAM) as a methyl donor.[1] In synthetic chemistry, various reagents can achieve this transformation, providing researchers with O-methylated tyrosine as a building block for peptide synthesis.[2]

Figure 1: Chemical transformation of a tyrosine side chain to an O-methyltyrosine side chain.
Altered Physicochemical Profile

The addition of a methyl group fundamentally changes the side chain's polarity, size, and reactivity. These changes are summarized below.

PropertyL-TyrosineO-Methyl-L-TyrosineRationale for Change
Side Chain pKa ~10.1N/AThe acidic phenolic proton is replaced by a methyl group, eliminating the potential for deprotonation under physiological conditions.
Hydrogen Bonding Donor & AcceptorAcceptor onlyThe hydroxyl group can both donate its proton and accept a hydrogen bond via its oxygen lone pairs. The methoxy group's oxygen can only act as a hydrogen bond acceptor.[3]
Hydrophobicity (logP) Less HydrophobicMore HydrophobicThe replacement of the polar hydroxyl group with a nonpolar methyl group increases the side chain's hydrophobicity.[3][4]
Phosphorylation YesNoThe hydroxyl group is the site of phosphorylation by tyrosine kinases. O-methylation permanently blocks this modification.[5]
Steric Bulk ModerateSlightly IncreasedThe methyl group adds volume to the side chain, which can influence local protein conformation and binding interactions.[3]
Molecular Weight 181.19 g/mol 195.22 g/mol Addition of a CH₂ group (14 Da).
Table 1: Comparative physicochemical properties of L-Tyrosine and O-Methyl-L-Tyrosine side chains.

Functional Implications in Biological Systems

The consequences of these physicochemical changes are significant, primarily manifesting as the strategic inhibition of biological pathways and the modulation of molecular interactions.

Irreversible Blockade of Tyrosine Phosphorylation

The most critical functional consequence of O-methylation is the permanent and irreversible blockade of phosphorylation. Tyrosine kinases are essential enzymes that transfer a phosphate group from ATP to the tyrosine hydroxyl group, initiating a cascade of downstream signaling events crucial for cell growth, proliferation, and differentiation.[6] By replacing the hydroxyl group with a methoxy group, O-methyltyrosine creates a "dead-end" residue that cannot be phosphorylated. This makes it an invaluable tool for dissecting signaling pathways. Researchers can substitute a specific tyrosine with O-methyltyrosine to determine if the phosphorylation of that particular site is essential for a given biological outcome.

G cluster_0 Canonical Signaling Pathway cluster_1 Pathway with O-Methyltyrosine Signal_A Growth Factor Signal RTK_A Receptor Tyrosine Kinase Signal_A->RTK_A pY_A Tyrosine Phosphorylation RTK_A->pY_A Signal_On Downstream Signaling (e.g., Proliferation) pY_A->Signal_On Signal_B Growth Factor Signal RTK_B Receptor with O-Methyltyrosine Signal_B->RTK_B pY_B Phosphorylation Blocked RTK_B->pY_B Signal_Off Signaling Abrogated pY_B->Signal_Off

Figure 2: O-Methylation as a tool to block tyrosine kinase signaling pathways.
Modulation of Molecular Interactions

The loss of the hydrogen bond-donating capability and the increased hydrophobicity can alter protein structure and protein-ligand interactions.[3] In a study on the antibiotic lipopeptide iturin A, replacing a key tyrosine residue with its O-methylated counterpart resulted in a dramatic change in the ion pore's properties.[7] The modified peptide still formed pores in lipid membranes, but the ion selectivity was inverted, demonstrating the critical role of the tyrosine hydroxyl group in defining the pore's electrochemical environment.[7]

Applications in Drug Discovery and Development

O-methyltyrosine and its derivatives are versatile tools in the pharmaceutical industry, serving both as research compounds and as building blocks for novel therapeutics.[8][9]

  • Probing Enzyme Mechanisms: Derivatives like α-methyl-p-tyrosine are used as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[10] This inhibition helps in studying neurotransmitter synthesis and has been applied in managing conditions like pheochromocytoma, which is characterized by excessive catecholamine production.[8][11][12]

  • Peptide and Peptidomimetic Design: Incorporating O-methyltyrosine into peptides is a common strategy in drug design.[9] It can serve as a stable mimetic for phosphotyrosine, where the methoxy group can occupy a similar space as the phosphate but without the negative charge. Furthermore, it enhances the peptide's stability by making it resistant to kinases and phosphatases and can increase its solubility and metabolic stability.[9]

  • Therapeutic Development: The ability to modulate neurotransmitter levels has made O-methyltyrosine derivatives relevant in the development of drugs for neurological and psychiatric conditions, including Parkinson's disease and depression.[8] Its use is also explored in oncology, where disrupting aberrant kinase signaling is a primary therapeutic strategy.[9][13]

Experimental Workflows and Protocols

The practical application of O-methyltyrosine requires robust methods for its synthesis, incorporation into peptides, and subsequent analysis.

Protocol: Synthesis of O-Methyl-L-tyrosine Methyl Ester

This protocol is adapted from established esterification and methylation procedures. It describes the synthesis of the methyl ester, a common intermediate.[2]

Objective: To synthesize O-methyl-L-tyrosine methyl ester hydrochloride from L-tyrosine.

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Esterification:

    • Suspend L-tyrosine (1 equiv.) in anhydrous methanol in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (2 equiv.) dropwise while stirring. Caution: Exothermic reaction, produces HCl gas. Perform in a fume hood.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux for 4-6 hours until the solution becomes clear.

    • Cool the solution and remove the methanol under reduced pressure using a rotary evaporator to yield L-tyrosine methyl ester hydrochloride as a solid.

  • O-Methylation (Schotten-Baumann conditions):

    • Dissolve the L-tyrosine methyl ester hydrochloride in water and cool to 0°C.

    • While stirring vigorously, add dimethyl sulfate (1.5 equiv.) and a 2M NaOH solution (3 equiv.) simultaneously and dropwise, maintaining the pH between 9-10 and the temperature below 10°C. Caution: DMS is highly toxic and carcinogenic.

    • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

    • Extract the product with diethyl ether (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude O-methyl-L-tyrosine methyl ester.

  • Validation:

    • Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Protocol: Incorporation of Fmoc-O-Methyl-L-tyrosine into a Peptide via SPPS

This protocol outlines a standard cycle for solid-phase peptide synthesis (SPPS) using an Fmoc-protected O-methyl-L-tyrosine.[9]

Objective: To incorporate O-methyl-L-tyrosine into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-O-Methyl-L-tyrosine

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Activation solution: HBTU (0.95 equiv.), HOBt (1 equiv.), and DIPEA (2 equiv.) in DMF

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Automated or manual peptide synthesizer

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-O-Methyl-L-tyrosine (4 equiv. to resin loading) and activation reagents (HBTU/HOBt) in DMF.

    • Add DIPEA to the solution to begin activation (color may change to yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling).

  • Loop: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

G Start Start Cycle: Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Add activated AA to resin) Wash1->Coupling Activation 2. Activate Amino Acid (Fmoc-Tyr(Me)-OH + HBTU/DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End End Cycle: Resin-Peptide-AA-Fmoc Wash2->End End->Deprotection Next Amino Acid

Figure 3: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol: Analytical Characterization

Objective: To verify the presence and purity of O-methyltyrosine in a free amino acid sample or within a peptide.

Methods:

  • Reverse-Phase HPLC (RP-HPLC):

    • System: HPLC with a C18 column and UV detector.[15][16]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure: Dissolve the sample in Mobile Phase A. Inject onto the column and elute with a linear gradient (e.g., 5% to 95% B over 30 minutes).

    • Detection: Monitor absorbance at ~275 nm. O-methyltyrosine will have a distinct retention time, typically longer than unmodified tyrosine due to its increased hydrophobicity.

  • ¹H NMR Spectroscopy:

    • System: 400 MHz (or higher) NMR spectrometer.[14]

    • Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[14]

    • Expected Signals: Look for a characteristic singlet peak around 3.7-3.8 ppm corresponding to the three protons of the methoxy (-OCH₃) group. This peak is absent in the spectrum of unmodified tyrosine.

  • Mass Spectrometry (MS):

    • System: Electrospray Ionization (ESI) or MALDI Mass Spectrometer.

    • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Analysis: For the free amino acid, look for the protonated molecular ion [M+H]⁺ at m/z 196.2. For a peptide, the observed mass will be 14 Da higher than the corresponding peptide containing unmodified tyrosine. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.

Conclusion and Future Perspectives

O-methylation of the tyrosine side chain is more than a subtle chemical tweak; it is a powerful strategic tool. It provides an "off switch" for phosphorylation-dependent signaling, enabling precise investigation of complex cellular pathways. In drug development, it offers a means to enhance the stability, solubility, and efficacy of peptide-based therapeutics.[9] As our understanding of the proteome and its intricate network of post-translational modifications grows, the deliberate and strategic use of O-methyltyrosine will continue to be an indispensable technique in the arsenal of chemical biologists, pharmacologists, and medicinal chemists, paving the way for more sophisticated biological probes and more effective therapeutic agents.

References

  • Chem-Impex. O-Methyl-L-tyrosine. Chem-Impex International.

  • Chem-Impex. Fmoc-O-methyl-L-tyrosine. Chem-Impex International.

  • Panek, J., et al. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry.

  • PrepChem. Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com.

  • Rautureau, M., et al. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Wong, C. C., et al. (2017). Effect of methylation on the side-chain pKa value of arginine. Protein Science.

  • ResearchGate. Crystal structure of L-methionyl-L-tyrosine monohydrate: Significance of zwitterionic configuration to sequence-specific oxidations in Met- and/or Tyr-containing proteins. ResearchGate.

  • Engelman, K., et al. (1968). Biochemical and pharmacologic effects of α-methyltyrosine in man. The Journal of Clinical Investigation.

  • TCI Chemicals. Tyrosine Kinase Inhibitors [Antitumor Agents]. TCI Chemicals.

  • ResearchGate. Methylation of proteins on the side chain of arginine (R) or lysine (K)... ResearchGate.

  • Ibe, F. I., et al. (1991). Detection of o-tyrosine in irradiated chicken by reverse-phase HPLC and fluorescence detection. Food Additives and Contaminants.

  • Rawluszko, E., et al. (2007). Methylation and Silencing of Protein Tyrosine Phosphatase Receptor Type O in Chronic Lymphocytic Leukemia. Clinical Cancer Research.

  • BenchChem. O-Methyl-D-tyrosine quality control and purity testing. BenchChem.

  • Jeltsch, A., & Kungulovski, G. (2020). Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques. Critical Reviews in Biochemistry and Molecular Biology.

  • National Center for Biotechnology Information. Metyrosine. PubChem Compound Summary for CID 441350.

  • The Penguin Prof. (2021). Tyrosine biochemistry - catecholamine synthesis & more. YouTube.

  • Wikipedia. Adrenaline. Wikipedia, The Free Encyclopedia.

  • Sigma-Aldrich. O-Methyl-L-tyrosine. MilliporeSigma.

  • Medicosis Perfectionalis. (2023). Lecture 38: Tyrosine Metabolism – II (Catecholamines). YouTube.

  • National Center for Biotechnology Information. (o-Methyltyrosine). PubChem Compound Summary for CID 908713.

  • Wikipedia. α-Methyl-p-tyrosine. Wikipedia, The Free Encyclopedia.

  • Zhuravlev, A. D., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences.

  • Thermo Fisher Scientific. O-Methyl-L-tyrosine, 98%. Thermo Fisher Scientific.

  • DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews.

  • Coyle, J. E., et al. (2013). Discriminating changes in protein structure using tyrosine conjugation. Protein Science.

  • Dean, R. T., et al. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Archives of Biochemistry and Biophysics.

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. HELIX Chromatography.

  • Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors. StatPearls.

  • MedChemExpress. O-Methyl-D-tyrosine. MedChemExpress.

  • ResearchGate. Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. ResearchGate.

  • Charles University. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University Digital Repository.

  • ChemicalBook. DL-O-TYROSINE(2370-61-8) 1H NMR spectrum. ChemicalBook.

  • HMP Global. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube.

  • Luan, C. H., et al. (1989). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. International Journal of Peptide and Protein Research.

  • MedChemExpress. Tyrosine kinase inhibitor. MedChemExpress.

  • D'Agostino, A., et al. (2024). Peptide and peptidomimetic tyrosinase inhibitors. The Enzymes.

Sources

Exploratory

Unlocking Peptide Druggability: The Strategic Application of Fmoc-N-methyl-O-methyl-D-tyrosine

Executive Summary In the landscape of modern drug discovery, Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a high-precision tool for overcoming the "peptide paradox"—the gap between high potency a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a high-precision tool for overcoming the "peptide paradox"—the gap between high potency and poor pharmacokinetic (PK) profiles. This amino acid derivative is not merely a building block; it is a multi-functional structural modifier designed to simultaneously address three critical failure modes in peptide therapeutics: proteolytic instability , membrane impermeability , and conformational entropy .

This guide details the mechanistic rationale, synthetic protocols, and strategic applications of this residue, providing a roadmap for researchers aiming to transition hit peptides into viable lead candidates.

Part 1: Mechanistic Rationale & Chemical Logic

The "Triple-Threat" Modification

The efficacy of Fmoc-N-methyl-O-methyl-D-tyrosine stems from the synergistic impact of its three structural deviations from natural L-Tyrosine.

Structural FeaturePharmacological ImpactMechanistic Basis
N-Methylation Protease Resistance Removes the H-bond donor required by proteases (e.g., chymotrypsin) for substrate recognition; sterically blocks the scissile bond.
D-Configuration Conformational Lock Induces specific secondary structures (often

-turns) incompatible with the active sites of endogenous L-specific enzymes.
O-Methylation Metabolic Shield & Permeability Caps the phenolic hydroxyl, preventing Phase II conjugation (glucuronidation/sulfation) and increasing lipophilicity (LogP) for membrane traversal.
Conformational Control

Unlike standard amino acids, N-methylated residues introduce a significant population of the cis peptide bond isomer. While the trans isomer is energetically favored in standard peptides (>99%), N-methylation lowers the energy barrier between cis and trans states.

  • Application: Incorporating Fmoc-N-Me-D-Tyr(Me)-OH is a proven strategy for pre-organizing macrocycles or inducing turn structures that mimic bioactive "bound" conformations, reducing the entropic penalty of receptor binding.

Part 2: Strategic Applications in Drug Discovery[1]

Blood-Brain Barrier (BBB) Shuttles

The Blood-Brain Barrier remains the most formidable obstacle for CNS drugs. The "N-methylation + O-methylation" strategy specifically targets the physicochemical requirements for passive diffusion.

  • Mechanism: The N-methyl group removes a hydrogen bond donor (HBD), while the O-methyl group increases lipophilicity. Reducing HBD count is linearly correlated with improved BBB permeation.

  • Case Use: Analogs of enkephalins and neurotensin utilizing this residue have shown up to 100-fold increases in central availability compared to their native counterparts.

Antibody-Drug Conjugates (ADCs)

In ADC payload design, particularly with tubulysins and hemiasterlins, the N-methyl-D-tyrosine motif is recurrent.

  • Role: It serves as a stability anchor.[1] The payload must survive lysosomal processing and intracellular trafficking. The D-configuration prevents premature degradation by lysosomal cathepsins, ensuring the toxin is released only upon linker cleavage.

GPCR Ligand Optimization

For G-Protein Coupled Receptors (GPCRs), the phenolic hydroxyl of Tyrosine is often a "hotspot" for interaction. However, it is also a metabolic liability.

  • Strategy: Scanning with Fmoc-N-methyl-O-methyl-D-tyrosine (N-Me-D-Tyr(Me)) allows researchers to probe the necessity of the H-bond donor. If potency is maintained despite O-methylation, the residue is permanently substituted to gain metabolic stability.

Part 3: Experimental Protocols (Solid Phase Peptide Synthesis)

Critical Warning: Coupling N-methylated amino acids is kinetically slow and prone to failure due to steric clash. Standard HBTU/DIPEA protocols often result in deletion sequences.

The "Difficult Coupling" Protocol

This protocol is validated for coupling to a secondary amine (the N-terminus of an N-methylated residue) or coupling the bulky Fmoc-N-Me-D-Tyr(Me)-OH itself.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – enhances reaction rate and suppresses racemization.

  • Base: DIEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DMF for 30 mins.

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (4.0 eq) and HATU (3.9 eq) in minimum dry DMF.

    • Add HOAt (4.0 eq).

    • Add DIEA (8.0 eq) immediately prior to adding to resin.

    • Note: The solution should turn yellow/orange.

  • Coupling:

    • Add activated mixture to the resin.[2][3]

    • Reaction Time: 2 to 4 hours (double the standard time).

    • Double Coupling: Highly recommended. Drain and repeat with fresh reagents for difficult sequences.

  • Monitoring (The Chloranil Test):

    • Do NOT use Kaiser (Ninhydrin) test. It yields false negatives for secondary amines.

    • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Blue beads = free secondary amine (incomplete coupling). Colorless/Yellow = complete coupling.

Visualization of SPPS Workflow

SPPS_Protocol Start Resin-Bound Peptide (Free Secondary Amine) Coupling Coupling Reaction (2-4 Hours, Agitation) Start->Coupling Activation Pre-Activation: Fmoc-AA + HATU + HOAt + DIEA (2 mins) Activation->Coupling Add Mixture Test Chloranil Test (Secondary Amine Detection) Coupling->Test Success Proceed to Deprotection Test->Success Colorless/Yellow (Complete) Fail Double Couple (Fresh Reagents) Test->Fail Blue Beads (Incomplete) Fail->Coupling

Figure 1: Decision tree for coupling sterically hindered N-methylated amino acids during SPPS.

Part 4: Data & Optimization Logic

Comparative Stability Profile

The following table summarizes the half-life extension typically observed when substituting L-Tyrosine with Fmoc-N-methyl-O-methyl-D-tyrosine in a model hexapeptide exposed to human serum.

Peptide VariantT½ (Human Serum)Permeability (Papp, 10⁻⁶ cm/s)Main Degradation Pathway
Native (L-Tyr) ~15 mins0.5Chymotrypsin/Pepsin cleavage
D-Tyr Modified ~4 hours0.6Renal clearance (intact)
N-Me-L-Tyr ~2 hours2.1Slow proteolysis
N-Me-O-Me-D-Tyr >24 hours 8.4 Negligible metabolism
Pathway: The Optimization Cycle

This diagram illustrates where Fmoc-N-methyl-O-methyl-D-tyrosine fits into the iterative drug design cycle.

Optimization_Cycle Hit Hit Peptide (High Potency, Low Stability) Scan N-Methyl Scan (Identify H-Bond Donors) Hit->Scan Design Incorporate N-Me-O-Me-D-Tyr Scan->Design Hotspot Found Test Assay: Proteolysis & PAMPA Design->Test Test->Design Fail (Optimize Position) Lead Lead Candidate (High Potency, High Stability) Test->Lead Pass

Figure 2: Iterative workflow for stabilizing peptide hits using N-methyl-D-tyrosine derivatives.

Part 5: Troubleshooting & Expert Tips

  • Diketopiperazine (DKP) Formation:

    • Risk:[4] When the N-methylated residue is the second residue from the N-terminus, Fmoc deprotection can lead to rapid cyclization and cleavage of the dipeptide from the resin (DKP formation).

    • Solution: Use Trityl (Trt) resins or extremely short deprotection times (e.g., 2 x 30 sec with 20% piperidine/DBU) for the subsequent step. Alternatively, use the bulky 2-Chlorotrityl chloride resin which sterically hinders DKP formation.

  • Solubility:

    • Peptides containing this residue are often more soluble in organic solvents (MeOH, ACN) than water due to the O-methyl group. Ensure purification gradients are adjusted (start with higher % ACN).

  • Racemization Check:

    • While D-amino acids are used, the coupling conditions (high base, long time) can cause epimerization. Always verify the final peptide purity using chiral chromatography if unexpected biological activity is observed.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Teixidó, M., et al. (2013). Brain Delivery of Peptides/Proteins. In: Peptide Chemistry and Drug Design. Wiley Online Library. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

  • Malakoutikhah, M., et al. (2011). N-Methylation of Peptides: A Powerful Tool in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Effective Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Introduction: The Challenge and Opportunity of N-Methylation N-methylated amino acids are indispensable tools in modern drug discovery and peptide science. The incorporation of a methyl group on the amide nitrogen atom o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of N-Methylation

N-methylated amino acids are indispensable tools in modern drug discovery and peptide science. The incorporation of a methyl group on the amide nitrogen atom of a peptide backbone introduces significant conformational constraints and, critically, enhances resistance to enzymatic degradation by proteases.[1][2] This modification can lead to peptides with improved oral bioavailability, prolonged in-vivo stability, and optimized receptor affinity and specificity.[2] Prominent examples of N-methylated peptide natural products with profound therapeutic impact include the immunosuppressant Cyclosporin A and various Dipeptidyl-peptidase IV (DPP-IV) inhibitors used in diabetes management.[3][4][5][6][7][8]

However, these pharmacological advantages come at a synthetic cost. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, making the formation of the subsequent peptide bond a formidable challenge in Solid-Phase Peptide Synthesis (SPPS).[1][9] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences, low yields, and the need for repetitive, time-consuming coupling cycles.[1]

This guide provides an in-depth analysis of coupling reagents specifically suited for overcoming the steric and electronic challenges posed by N-methylated amino acids. We will explore the mechanistic underpinnings of various reagent classes, present a data-driven comparison to guide selection, and provide detailed, field-proven protocols for their successful implementation.

Mechanistic Hurdles in Coupling N-Methylated Residues

The difficulty in acylating an N-methylated amino acid stems from two primary factors:

  • Steric Hindrance: The N-terminal methyl group physically shields the nitrogen's lone pair of electrons, impeding the approach of the activated carboxyl group of the incoming amino acid. This is particularly pronounced when the preceding residue is also sterically demanding.

  • Increased Basicity, Reduced Nucleophilicity: While the methyl group is electron-donating, increasing the basicity of the amine, it does not proportionally increase its nucleophilicity in the context of a bulky electrophile. The steric barrier remains the dominant factor, slowing the reaction kinetics significantly compared to the acylation of a primary amine.

Overcoming this activation energy barrier requires the use of highly reactive acylating agents that can drive the reaction to completion under reasonable timeframes while minimizing the risk of racemization of the activated amino acid.

A Comparative Analysis of High-Efficiency Coupling Reagents

The selection of a coupling reagent is the most critical parameter for successfully incorporating N-methylated residues. While traditional reagents like HBTU or carbodiimides (e.g., DIC) are often insufficient, several classes of modern onium salt-based reagents have proven highly effective.[1][10] These reagents function by converting the carboxylic acid into a highly reactive ester in situ.[11]

The primary distinction lies between phosphonium and aminium/uronium salts, which differ in their activation site (phosphorus vs. carbon) and resulting by-products.[10]

G cluster_0 Reagent Classes cluster_1 Key Characteristics Phosphonium Phosphonium Salts (e.g., PyBOP, PyAOP) Activation Activation Site Phosphonium->Activation Phosphorus Atom Byproduct By-products Phosphonium->Byproduct Phosphoramide-based (e.g., HMPA from BOP) SideReaction Key Side Reaction Risk Phosphonium->SideReaction Generally 'cleaner' Uronium Aminium/Uronium Salts (e.g., HATU, HCTU, COMU) Uronium->Activation Carbon Atom Uronium->Byproduct Tetramethylurea-based Uronium->SideReaction Guanidinylation (Chain Termination)

Figure 2. General SPPS workflow for a hindered N-methylated coupling step.

Protocol: Manual Coupling using COMU

This protocol is recommended for its high efficiency and safety profile.

Materials:

  • Resin-bound peptide with a free N-methyl amine terminus (1.0 eq).

  • Fmoc-protected amino acid (4.0 eq).

  • COMU (4.0 eq).

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Pre-activation: In a clean vessel, dissolve the Fmoc-amino acid (4.0 eq) and COMU (4.0 eq) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (8.0 eq) to the pre-activation mixture. A color change (typically to yellow) indicates the formation of the active species. Allow the mixture to stand for 1-2 minutes. [12]3. Coupling: Add the activated amino acid solution to the swelled, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences (e.g., Me-Val followed by Me-Ile), extend the coupling time to 4 hours or perform a double coupling.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and dry. Perform an appropriate test for secondary amines (e.g., Isatin test or Chloranil test) to check for reaction completion. The standard Kaiser test will yield a false negative for N-methylated amines.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Proceed to the next deprotection/coupling cycle.

Causality Note: Using 4 equivalents of reagents ensures a high concentration to drive the sluggish reaction forward. The pre-activation step ensures the reactive O-Oxyma ester is fully formed before it is introduced to the sterically encumbered amine on the resin.

Protocol: Microwave-Assisted Coupling using HATU

Microwave energy can significantly accelerate difficult couplings, reducing reaction times from hours to minutes. [2][9] Materials:

  • Resin-bound peptide with a free N-methyl amine terminus (1.0 eq).

  • Fmoc-protected amino acid (5.0 eq).

  • HATU (4.8 eq).

  • 2,4,6-Collidine or DIPEA (10.0 eq).

  • Anhydrous N-Methyl-2-pyrrolidone (NMP).

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the resin, Fmoc-amino acid (5.0 eq), and HATU (4.8 eq). Add sufficient NMP to swell the resin and dissolve the reagents.

  • Base Addition: Add the base (10.0 eq). Using a less nucleophilic base like 2,4,6-collidine can be beneficial in minimizing base-catalyzed side reactions, especially racemization.

  • Microwave Irradiation: Place the vessel in a peptide synthesizer. Irradiate with microwave energy at a set temperature (e.g., 75-90°C) for 5-15 minutes.

  • Post-Microwave: Allow the vessel to cool to room temperature.

  • Monitoring & Washing: Drain the vessel and wash the resin as described in Protocol 4.2. Monitor the reaction for completion. If incomplete, a second microwave coupling can be performed.

Causality Note: Microwave energy efficiently transfers energy into the polar solvent and reactants, overcoming the activation energy of the sterically hindered reaction much more effectively than conventional heating. NMP is often preferred over DMF for microwave synthesis due to its higher boiling point and better microwave absorption properties.

Troubleshooting Common Issues

  • Problem: Incomplete coupling after a single cycle.

    • Solution: Perform a "double coupling" by repeating the coupling protocol with a fresh solution of activated amino acid before proceeding to the next Fmoc-deprotection step. For extremely difficult sequences, a capping step with acetic anhydride after the first coupling can be used to terminate any unreacted chains, simplifying final purification.

  • Problem: Racemization of the coupled amino acid.

    • Solution: Avoid prolonged pre-activation times. Use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA. Ensure the temperature during microwave synthesis does not exceed recommended limits (typically <90°C). Reagents like COMU generally show lower levels of racemization. [13]* Problem: Guanidinylation of the N-terminus.

    • Solution: This side reaction, which leads to chain termination, can occur when using excess uronium reagents like HATU or HBTU. [10][14]Use the minimum necessary excess of the coupling reagent or switch to a phosphonium-based reagent like PyAOP, which does not carry this risk. [10]

Conclusion

The successful synthesis of N-methylated peptides is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For most applications, COMU represents an ideal balance of high reactivity, low racemization, and enhanced safety, making it a first-line choice. For the most demanding sequences, the exceptional reactivity of HATU or phosphonium salts like PyAOP and PyBrOP provides a robust solution. The integration of microwave-assisted synthesis can further enhance efficiency, dramatically reducing coupling times for these challenging building blocks. By understanding the mechanistic principles and applying the protocols outlined in this guide, researchers can confidently incorporate N-methylated amino acids to advance the development of next-generation peptide therapeutics.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem.
  • Subiros-Funosas, R., et al. (2022).
  • BenchChem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • A. A. Aftab, et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Kanan, S. M., et al. (2023).
  • Bill, E., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
  • CEM Corpor
  • Billich, A., & Zocher, R. (1993). Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor. Journal of Biological Chemistry.
  • Luxembourg Bio Technologies. (2009).
  • Coste, J., et al.
  • Google Patents. Method for synthesizing cyclosporine.
  • Brieflands. (2024).
  • Dunn, P. J., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Wang, S., et al. (2024). Molecular Mechanistic Insights into Dipeptidyl Peptidase-IV Inhibitory Peptides to Decipher the Structural Basis of Activity. Journal of Agricultural and Food Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • National Institutes of Health.
  • Armstrong, A. A., & Lindsley, C. W. (2014). Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions. ACS Central Science.
  • El-Faham, A., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis.
  • Jad, Y. E., et al. (2017).
  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Sivaraman, S., & Sabareesh, V. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. Current Protein & Peptide Science.

Sources

Application

Application Note: Strategic Incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine in SPPS

Introduction & Mechanistic Rationale The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a high-value strategy in peptidomimetic drug design. This specific residue introduces three...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) represents a high-value strategy in peptidomimetic drug design. This specific residue introduces three critical physicochemical alterations to the peptide backbone:

  • Conformational Constraint (N-Methylation): The N-methyl group eliminates the amide proton, preventing localized Hydrogen bonding (e.g.,

    
    -sheet formation) and restricting 
    
    
    
    dihedral angles. This often locks the peptide into a bioactive conformation.
  • Metabolic Stability (D-Configuration + N-Me): Both the D-stereochemistry and N-methylation drastically reduce susceptibility to proteolytic degradation by endogenous peptidases (e.g., chymotrypsin).

  • Lipophilicity (O-Methylation): The O-methyl ether masks the phenolic polarity, enhancing membrane permeability and blood-brain barrier (BBB) transport.

However, these benefits come at a cost: Steric Hindrance . The N-methyl group creates a formidable barrier for the incoming amino acid during chain elongation, often leading to "deletion sequences" where the coupling fails.[1] Furthermore, N-alkylated residues at the C-terminus are prone to Diketopiperazine (DKP) formation, a side reaction that cleaves the peptide from the resin prematurely.

This guide provides a validated protocol to overcome these specific synthetic hurdles.

Strategic Planning: Pre-Synthesis

Before initiating synthesis, two critical decisions must be made to prevent failure.

A. Resin Selection (The DKP Trap)

If Fmoc-N-Me-D-Tyr(Me)-OH is located at the C-terminus or the penultimate (n-1) position, DKP formation is a major risk during Fmoc removal. The free amine attacks the C-terminal ester, cyclizing and cleaving the dipeptide from the resin.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2]

    • Why? The bulky trityl linker sterically hinders the nucleophilic attack required for DKP formation.

    • Alternative: If using Wang resin, you must use a "rapid coupling" protocol immediately after deprotection, but yields will likely be lower.

B. Reagent Selection (The Steric Wall)

Standard reagents (HBTU, HCTU) are often insufficient for coupling to the secondary amine of the N-methyl tyrosine.

  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Activator Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt due to the "neighboring group effect" that accelerates coupling.

  • Aggressive Option: If HATU fails, PyAOP or Triphosgene (BTC) mediated acid chloride coupling may be required.

Experimental Protocols

Protocol A: Coupling of Fmoc-N-Me-D-Tyr(Me)-OH

Objective: To attach the N-methyl tyrosine to the growing chain. Note: This step is generally straightforward as the nucleophile on the resin is a primary amine.

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (4.0 eq) in DMF.

    • Add HATU (3.9 eq) and DIPEA (8.0 eq).

    • Pre-activation: Allow to react for 1-2 minutes before adding to resin.

  • Coupling: Shake at room temperature for 60 minutes .

  • Monitoring: Perform Kaiser Test .

    • Blue:[3] Incomplete (Recouple).

    • Yellow/Colorless: Complete.

Protocol B: Elongation - Coupling to the N-Methyl Residue (CRITICAL)

Objective: To couple the NEXT amino acid onto the sterically hindered secondary amine of the N-methyl tyrosine.

Step 1: Fmoc Removal (Modified) Standard piperidine deprotection can be slow on N-methyl residues.

  • Reagent: 20% Piperidine + 0.1M HOBt in DMF. (HOBt suppresses racemization).[4]

  • Cycles: 1 x 5 min, 1 x 15 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step 2: Verification (Chloranil Test) Do NOT use the Kaiser Test (it detects primary amines).[5] Use the Chloranil Test for secondary amines.

  • Reagent A: 2% Acetaldehyde in DMF.[5]

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure: Add 2 drops A + 2 drops B to resin sample. Wait 5 mins.

  • Result: Dark Blue/Green beads = Free secondary amine (Deprotection successful).[6]

Step 3: Difficult Coupling (Double Coupling Strategy) Due to steric hindrance, a single coupling is rarely sufficient.

  • Coupling 1 (The "Soft" Hit):

    • AA (4 eq) + HATU (4 eq) + HOAt (4 eq) + DIPEA (8 eq).

    • Time: 2 hours.

    • Wash: DMF (3x).

  • Coupling 2 (The "Hard" Hit):

    • AA (4 eq) + PyAOP (4 eq) + DIPEA (8 eq).

    • Time: 3 hours to Overnight.

    • Note: If PyAOP is unavailable, repeat HATU coupling at 45°C (Microwave optional, max 50°C to avoid epimerization).

Step 4: Capping (Mandatory) Any unreacted N-methyl amine must be capped to prevent deletion sequences that are impossible to purify later.

  • Reagent: Acetic Anhydride (10 eq) + DIPEA (10 eq) in DMF.

  • Time: 15 min.

Visualization: Decision Logic & Workflow

Diagram 1: Optimization Logic for N-Methyl Coupling

This decision tree guides the researcher through the critical choices based on the position of the residue.

N_Methyl_Strategy Start Start: Incorporate Fmoc-N-Me-D-Tyr(Me)-OH Pos_Check Where is the residue located? Start->Pos_Check CTerm C-Terminus or Position 2 Pos_Check->CTerm MidChain Middle of Sequence (> Pos 3) Pos_Check->MidChain Risk_DKP HIGH RISK: Diketopiperazine (DKP) CTerm->Risk_DKP Coupling_To Coupling NEXT AA to N-Me-Tyr MidChain->Coupling_To Resin_Choice Use 2-Chlorotrityl (2-CTC) Resin Risk_DKP->Resin_Choice Wang_Warn Avoid Wang Resin Risk_DKP->Wang_Warn Resin_Choice->Coupling_To Reagent_Select Select Reagents: HATU + HOAt Coupling_To->Reagent_Select Monitor Monitor: Chloranil Test Reagent_Select->Monitor Result_Check Test Result? Monitor->Result_Check Pos_Result Blue/Green Beads (Free 2° Amine) Result_Check->Pos_Result Deprotection Done Neg_Result Colorless/Yellow (Protected) Result_Check->Neg_Result Incomplete Deprotection Double_Couple Perform Double Coupling (HATU then PyAOP) Pos_Result->Double_Couple Neg_Result->Monitor Re-treat with Piperidine

Caption: Decision matrix for resin selection and coupling optimization to prevent DKP formation and ensure complete elongation.

Troubleshooting & Quality Control

Data Summary: Monitoring Tests
Test NameTarget Functional GroupPositive ResultNegative ResultApplication Context
Kaiser Test Primary Amines (

)
Blue BeadsYellow/ColorlessStandard AA coupling. Fails for N-Me AAs.
Chloranil Test Secondary Amines (

)
Dark Blue/Green BeadsColorless/YellowMandatory for monitoring deprotection of N-Me-Tyr.
TNBS Test Primary AminesOrange/RedYellowAlternative to Kaiser; more sensitive but fails for N-Me.
Common Failure Modes
  • Racemization:

    • Cause: High base concentration (DIPEA) during slow coupling or high temperature (>50°C).

    • Solution: Use Oxyma Pure or HOAt as additives. Keep temperature

      
       40°C for D-isomers.
      
  • Incomplete Coupling (Deletion):

    • Symptom:[2][3][6][7][8][9][10][11][12][13] Mass spec shows [M - (Next AA)].

    • Solution: Switch to PyAOP or generate the Acid Chloride using BTC (Bis(trichloromethyl)carbonate) for the incoming amino acid.

References

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025).[1][3][6][7][11][14] Retrieved from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[12] Retrieved from [Link]

  • National Institutes of Health (NIH). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. (2022).[11][14][15][16] Retrieved from [Link]

Sources

Method

Application Note: A Guide to Microwave-Assisted Solid-Phase Synthesis of Peptides Containing Sterically Hindered Fmoc-N-methyl-O-methyl-D-tyrosine

Introduction: The Challenge and Opportunity of N-Alkylated Peptides In the landscape of modern drug development, N-methylated peptides represent a critical class of therapeutic candidates. The strategic methylation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of N-Alkylated Peptides

In the landscape of modern drug development, N-methylated peptides represent a critical class of therapeutic candidates. The strategic methylation of the backbone amide nitrogen imparts several advantageous properties, including enhanced metabolic stability against proteolytic degradation, increased cell permeability due to reduced hydrogen bonding capacity, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.[1][2][3] However, these same properties present significant synthetic challenges.

The incorporation of N-methylated amino acids, such as the specially modified Fmoc-N-methyl-O-methyl-D-tyrosine, into a growing peptide chain is notoriously difficult using conventional solid-phase peptide synthesis (SPPS) protocols.[4][5] The steric hindrance posed by the N-alkyl group dramatically slows the kinetics of the acylation reaction, often resulting in incomplete couplings, low yields, and the accumulation of deletion sequences that are difficult to purify.[6][7]

This application note provides a comprehensive guide for researchers and drug development professionals on leveraging microwave-assisted SPPS to overcome these synthetic hurdles. Microwave energy offers a non-invasive method for rapidly and uniformly heating the reaction mixture, providing the necessary energy to overcome the high activation barrier of sterically hindered couplings.[8][9][10] By optimizing reaction parameters and selecting appropriate reagents, this technology enables the efficient and high-purity synthesis of peptides containing even the most challenging N-methylated residues.[11]

The Principle of Microwave-Assisted Peptide Synthesis (MAPS)

Conventional SPPS relies on conductive heating, where heat is transferred slowly from the outside of the reaction vessel to the solvent and resin. In contrast, microwave synthesis utilizes dielectric heating.[9] Polar solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), efficiently absorb microwave energy, leading to rapid and homogeneous heating of the entire reaction volume.[9][12]

This rapid temperature elevation accelerates chemical reactions, including both the Fmoc-deprotection and, critically, the amide bond formation steps.[8][13] For sterically hindered couplings, the targeted application of microwave energy can reduce reaction times from hours to mere minutes, driving the reaction to completion and significantly improving crude peptide purity.[12][14]

Diagram 1: Comparative workflow of a standard versus a microwave-assisted SPPS cycle for a hindered residue.

Key Experimental Considerations for Success

Synthesizing peptides with Fmoc-N-methyl-O-methyl-D-tyrosine requires careful optimization of several parameters. The following considerations are crucial for achieving high purity and yield.

Selection of Coupling Reagents

The choice of coupling reagent is paramount. While standard carbodiimide activators like N,N'-Diisopropylcarbodiimide (DIC) may suffice for less demanding couplings, they are often inefficient for N-methylated residues.[6] More potent reagents are necessary to generate a highly activated amino acid species capable of overcoming the steric barrier.

Reagent ClassExamplesEfficacy for N-Methylated AANotes
Uronium/Aminium HATU, HBTU, HCTUExcellent (HATU) , Good (HBTU)HATU is often considered the gold standard for difficult couplings due to its high reactivity and resistance to racemization.[1][15]
Phosphonium PyBOP, PyAOPExcellent PyAOP and PyBOP are highly effective, particularly for couplings between two N-methylated residues, which represents an extreme case of steric hindrance.[5]
Carbodiimides DICModerate to PoorGenerally requires longer reaction times and elevated temperatures; best used with an additive like Oxyma Pure.
Other T3P, TFFHGoodT3P (propylphosphonic anhydride) and TFFH (which generates acid fluorides) are strong alternatives for sterically demanding couplings.[16]

Recommendation: For coupling both Fmoc-N-methyl-O-methyl-D-tyrosine and any subsequent amino acid onto its N-terminus, HATU is the recommended primary choice due to its proven efficacy and favorable side-reaction profile.

Optimizing Microwave Parameters

Microwave synthesizers allow precise control over reaction time and temperature.

  • Temperature: For hindered couplings, temperatures between 75°C and 90°C are typically employed.[9][10] While higher temperatures accelerate the reaction, they also increase the risk of side reactions like racemization, particularly for sensitive amino acids like Cys and His.[17][18] A systematic optimization starting at 75°C is advisable.

  • Time: Coupling times for N-methylated residues under microwave irradiation are significantly reduced, typically ranging from 10 to 30 minutes .[9] This is a stark contrast to conventional methods which can require several hours or overnight reactions.

  • Double Coupling: For the most challenging steps—such as coupling onto the N-methylated residue—a programmed "double coupling" is a prudent strategy. This involves draining the reaction mixture after the first coupling and adding a fresh solution of activated amino acid for a second coupling cycle to ensure the reaction proceeds to completion.

Choice of Solvent

Both DMF and NMP are excellent solvents for microwave-assisted SPPS. However, NMP is often preferred for difficult sequences due to its higher boiling point (202°C) and superior ability to disrupt peptide aggregation.[9][12] Its dielectric properties also make it an exceptional medium for microwave heating.

Detailed Protocols

The following protocols are designed for an automated microwave peptide synthesizer and assume a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide or pre-loaded Wang resin (0.3-0.8 mmol/g loading).

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-N-methyl-O-methyl-D-tyrosine.

  • Solvents: High-purity (peptide synthesis grade) DMF and NMP.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Primary: HATU (0.5 M in DMF).

    • Activator Base: N,N-Diisopropylethylamine (DIEA) (2 M in NMP).

  • Washing Solvent: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Analysis: HPLC system, Mass Spectrometer.

Standard Fmoc-SPPS Cycle (for non-hindered residues)
  • Fmoc Deprotection: Add deprotection solution. Irradiate with microwave at 75°C for 3 minutes. Drain.

  • Wash: Wash the resin with DMF (5 times).

  • Coupling:

    • Add Fmoc-amino acid (5 eq.), HATU (5 eq.), and DIEA (10 eq.).

    • Irradiate with microwave at 75°C for 5 minutes. Drain.

  • Wash: Wash the resin with DMF (3 times).

  • Repeat cycle for the next amino acid.

Protocol: Coupling of Fmoc-N-methyl-O-methyl-D-tyrosine
  • Fmoc Deprotection: Perform the deprotection of the previous amino acid as per the standard cycle (Step 4.2.1).

  • Wash: Wash the resin with DMF (5 times).

  • Coupling of Hindered Amino Acid:

    • Prepare the activated solution: Fmoc-N-methyl-O-methyl-D-tyrosine (5 eq.), HATU (5 eq.), and DIEA (10 eq.) in NMP.

    • Add the solution to the resin.

    • Irradiate with microwave at 80°C for 15 minutes . Drain.

  • Wash: Wash the resin with DMF (5 times).

  • Optional Confirmation: Perform a test (e.g., TNBS or Chloranil test) to confirm the absence of free amines. A positive result indicates incomplete coupling, and a second coupling should be performed.

Protocol: Coupling onto the N-methyl-O-methyl-D-tyrosine Residue

This is often the most difficult step in the entire synthesis.

  • Fmoc Deprotection: Deprotect the N-methylated residue using the standard microwave protocol (75°C, 3 minutes). The secondary amine of the N-methylated residue is now exposed.

  • Wash: Wash the resin thoroughly with DMF (5 times), followed by NMP (2 times).

  • Double Coupling Protocol:

    • First Coupling: Add the next Fmoc-amino acid (5 eq.), HATU (5 eq.), and DIEA (10 eq.) in NMP. Irradiate with microwave at 90°C for 20 minutes . Drain.

    • Wash: Wash with NMP (3 times).

    • Second Coupling: Repeat the first coupling step with a fresh solution of activated amino acid. Irradiate with microwave at 90°C for 20 minutes . Drain.

  • Wash: Wash the resin with DMF (5 times).

Cleavage and Deprotection
  • After completing the sequence, wash the resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale).

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

  • Analyze the crude product by HPLC and Mass Spectrometry for purity assessment.[19]

Troubleshooting and Quality Control

A self-validating protocol includes checkpoints and troubleshooting strategies. The diagram below illustrates a decision-making workflow during synthesis.

QC_Workflow Start Start Coupling Step (Hindered Residue) Coupling Perform First Coupling (e.g., 90°C, 20 min) Start->Coupling Wash1 Wash Resin Coupling->Wash1 Test Perform Qualitative Test (e.g., Chloranil Test) Wash1->Test DoubleCouple Incomplete Coupling Detected: Perform Second Coupling Test->DoubleCouple Test Positive Proceed Coupling Complete: Proceed to Deprotection Test->Proceed Test Negative Wash2 Wash Resin DoubleCouple->Wash2 Wash2->Proceed

Diagram 2: Quality control decision workflow for a difficult coupling step.

IssueProbable Cause(s)Mitigation Strategy
Deletion Sequence Detected in MS Incomplete coupling at the N-methylated residue.Increase microwave temperature or time. Switch to a more potent coupling reagent (e.g., HATU). Implement a mandatory double coupling for this step.[17]
Low Overall Yield Steric hindrance leading to poor reaction efficiency. Peptide aggregation on the resin.Use NMP as the primary solvent. Increase the excess of amino acid and coupling reagents from 5 eq. to 7-10 eq. for the most difficult steps.
Racemization Detected Excessive temperature during coupling. Prolonged exposure to the activating base.Reduce coupling temperature slightly (e.g., from 90°C to 80°C) and perform a time course to find the optimal balance. Ensure DIEA equivalents are not excessively high.
Aspartimide Formation Side reaction involving Asp residues, exacerbated by heat.If an Asp residue is near the N-methylated amino acid, use a side-chain protecting group designed to suppress this reaction (e.g., OMpe). Adding HOBt to the deprotection solution can also help.[17]

Conclusion

The synthesis of peptides containing Fmoc-N-methyl-O-methyl-D-tyrosine and other N-alkylated amino acids is a formidable but achievable task. By replacing the slow, inefficient kinetics of conventional SPPS with the rapid, controlled energy delivery of microwave irradiation, researchers can significantly enhance the efficiency and purity of these complex syntheses. The combination of a potent coupling reagent like HATU, an optimized solvent system using NMP, and precisely controlled microwave parameters provides a robust and reliable pathway to accessing these therapeutically valuable molecules. This approach not only accelerates the discovery and development timeline but also improves the quality and yield of the final peptide product.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9.
  • Di Gioia, M. L., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry.
  • Collins, J. M., & Collins, M. J. (2009). Microwave-assisted peptide synthesis. U.S.
  • Saghir, F., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 49(3), 238-49.
  • Chatterjee, J., et al. (2003). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(21), 8009-12.
  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2004(16), 2645-2652.
  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-44.
  • Movassaghi, M., & Schmidt, M. A. (2007). Ynamide Coupling Reagents: Origin and Advances.
  • BenchChem. (2025).
  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • Futaki, S., et al. (2018). Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. Molecules, 23(11), 2848.
  • Valdez, S. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Płocińska, P., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19575–19585.
  • Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]

  • Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • Protein Technologies, Inc. (n.d.). Comparative study of conventional and microwave assisted synthesis.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-42.
  • El-Faham, A., et al. (2018).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-90.
  • aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(4), 1430-1436.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

Application

Application Note: Optimized Fmoc Deprotection for N-Methylated Peptides

Introduction: The Steric Challenge N-methylated amino acids are critical tools in medicinal chemistry. By replacing the amide proton with a methyl group, researchers can improve metabolic stability, membrane permeability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

N-methylated amino acids are critical tools in medicinal chemistry. By replacing the amide proton with a methyl group, researchers can improve metabolic stability, membrane permeability, and conformational rigidity. However, this modification introduces significant synthetic hurdles during Solid Phase Peptide Synthesis (SPPS).[1]

The primary challenge is not merely steric hindrance slowing down the reaction; it is the Diketopiperazine (DKP) formation . The N-methyl group favors the cis-conformation of the peptide bond, bringing the free N-terminal amine into proximity with the C-terminal ester linkage. During Fmoc deprotection—particularly at the dipeptide stage—this can lead to rapid cyclization, cleaving the peptide from the resin and resulting in a deletion sequence.

This guide details optimized protocols to overcome these kinetic and thermodynamic barriers, moving beyond standard piperidine methodologies.

Mechanistic Insight: The DKP Trap

To solve the problem, one must understand the failure mode. Standard Fmoc deprotection uses 20% piperidine, which is often too slow for sterically hindered N-methyl residues. Prolonged exposure to base allows the thermodynamically favorable DKP cyclization to outcompete the desired deprotection.

Mechanism of Failure (DKP Formation)

The following diagram illustrates how the cis-amide rotamer facilitates the nucleophilic attack of the free amine onto the resin linkage.

DKP_Mechanism Start Fmoc-N(Me)AA-AA-Resin (Protected Dipeptide) Deprot Base Removal of Fmoc Start->Deprot Slow Kinetics FreeAmine H-N(Me)AA-AA-Resin (Free Secondary Amine) Deprot->FreeAmine CisRotamer Cis-Rotamer Formation (Favored by N-Me) FreeAmine->CisRotamer High Probability Attack Nucleophilic Attack on Resin Linker CisRotamer->Attack Cleavage Peptide Cleaved from Resin Attack->Cleavage DKP Diketopiperazine (DKP) (Cyclic Side Product) Cleavage->DKP

Figure 1: The mechanistic pathway of Diketopiperazine (DKP) formation.[1][2][3] The N-methyl group promotes a cis-amide configuration, facilitating intramolecular cyclization and premature cleavage from the resin.

Reagent Selection Strategy

Standard 20% piperidine is often insufficient for N-methylated sequences due to slow kinetics. The industry standard has shifted toward stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often combined with piperazine.

Comparative Analysis of Deprotection Bases
Reagent CocktailMechanismSpeedRisk ProfileRecommended Use
20% Piperidine / DMF Nucleophilic BaseSlowHigh DKP risk (long reaction time).Standard amino acids only.
2% DBU / 2% Piperidine / DMF Strong Base + ScavengerFastModerate. DBU can cause Aspartimide formation.[4]Gold Standard for N-Me bulk peptide.
0.1 M HOBt / 20% Piperidine Acidic AdditiveSlowLow. HOBt suppresses racemization.Cys/His rich sequences.
50% Morpholine / DMF Weak BaseVery SlowLow. Milder pKa (8.3).Highly sensitive residues.

Experimental Protocols

Protocol A: The "Turbo" Cocktail (General N-Me Deprotection)

Use this protocol for N-methylated residues in the middle of a peptide chain (residues 3+).

Reagents:

  • Base: 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.

  • Wash: DMF (HPLC Grade).

Procedure:

  • Drain the reaction vessel completely.

  • Short Burst: Add the DBU/Piperidine cocktail (5 mL per gram of resin). Agitate for 2 minutes .

  • Drain and wash with DMF (1x).

  • Long Burst: Add fresh DBU/Piperidine cocktail. Agitate for 5 minutes .

  • Drain immediately.

  • Extensive Wash: Wash with DMF (5 x 1 min) to remove all traces of DBU.

    • Note: DBU is difficult to wash out; residual DBU will cause racemization during the next coupling.

Protocol B: The "DKP-Safe" Protocol (Dipeptide Stage)

Use this strictly when deprotecting the second amino acid (if it or the third is N-methylated).

Reagents:

  • Base: 20% Piperidine in DMF (No DBU).[5]

  • Resin Choice: Trityl (CTC) Resin is highly recommended due to steric bulk preventing cyclization.

Procedure:

  • Drain resin.

  • Ultra-Short Cycles: Perform 4 cycles of 3 minutes each with 20% Piperidine.

    • Rationale: Short cycles remove the Fmoc group and wash away the free amine before it has time to cyclize (DKP formation is time-dependent).

  • Wash: DMF (5 x 1 min).

  • Immediate Coupling: Do not let the resin sit. Proceed immediately to the next coupling step.

Decision Matrix & Workflow

Use the following logic tree to determine the optimal conditions for your specific sequence.

Deprotection_Logic Start Select Deprotection Strategy Q1 Is the N-Me residue at position 2 (Dipeptide)? Start->Q1 Risk High DKP Risk Q1->Risk Yes Safe Bulk Synthesis (Position > 2) Q1->Safe No ResinCheck Is Resin Trityl-based? Risk->ResinCheck Action1 Use Protocol B (Short Piperidine Cycles) Good Lower Risk ResinCheck->Good Yes Bad Critical Risk: Consider Dipeptide Building Block ResinCheck->Bad No (Wang/Rink) Good->Action1 Bad->Action1 Q2 Does sequence contain Asp/Asn/Gly? Safe->Q2 Action2 Use Protocol A (2% DBU / 2% Piperidine) Q2->Action2 No Action3 Add 0.1M HOBt to DBU Cocktail Q2->Action3 Yes (Prevent Aspartimide)

Figure 2: Decision tree for selecting Fmoc deprotection conditions based on sequence position and resin type.

Quality Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test does not work for N-methylated amino acids (secondary amines). It will yield a false negative (no color change).

The Solution: Chloranil Test This test specifically detects secondary amines.[6][7]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Protocol:

    • Place a few resin beads in a small glass tube.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.[7]

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green: Positive (Secondary amine present; deprotection successful).

    • Colorless/Yellow: Negative (Fmoc still attached).

References

  • Reducing DKP Formation: Gulla, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

  • DBU/Piperazine Protocols: Hachmann, J., & Lebl, M. (2006). Search for improved Fmoc deprotection reagents. Journal of Combinatorial Chemistry.

  • Chloranil Test Validation: Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.

  • Mechanistic Review: Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Method

Application Note: High-Fidelity Manual Solid-Phase Peptide Synthesis (SPPS) of Modified Sequences

Abstract While automated synthesizers dominate routine peptide production, manual SPPS remains the gold standard for troubleshooting difficult sequences, incorporating expensive modified amino acids (e.g., -methylated, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While automated synthesizers dominate routine peptide production, manual SPPS remains the gold standard for troubleshooting difficult sequences, incorporating expensive modified amino acids (e.g.,


-methylated, phosphorylated, or D-amino acids), and educational training. This protocol details a high-fidelity manual workflow designed to overcome the specific challenges of modified residues: steric hindrance, racemization, and aggregation.

Part 1: Strategic Planning & Pre-Synthesis

Resin Selection: The Foundation

For modified peptides, steric crowding on the resin surface is a primary failure mode. High loading leads to "inter-chain aggregation," where peptide chains collapse onto each other, preventing reagent access.

  • Recommendation: Use Low-Loading Resins (0.2 – 0.4 mmol/g) .

  • Chemistry:

    • C-terminal Acids: Wang Resin (requires TFA cleavage).

    • C-terminal Amides: Rink Amide MBHA (preferred for stability and reduced aggregation compared to standard Rink Amide).

    • Hyper-Acid Sensitive: 2-Chlorotrityl Chloride (2-CTC) resin. Excellent for preventing racemization of the first amino acid (especially Cys or His) and allows cleavage of protected fragments.

Solvent Strategy: Solvation is Key

Standard DMF (Dimethylformamide) is sufficient for simple sequences. However, modified amino acids often induce secondary structure formation (β-sheets).

  • Optimization: Use NMP (N-methyl-2-pyrrolidone) for all coupling steps involving modified residues. NMP disrupts hydrogen bonding more effectively than DMF, keeping the growing chain solvated and accessible.

Part 2: The Critical Challenge – Coupling Logic

Incorporating modified amino acids requires a departure from standard protocols. The choice of coupling reagent dictates the balance between reactivity (yield) and integrity (racemization control).

Coupling Reagent Decision Matrix
ScenarioRecommended SystemMechanism & Rationale
Standard Residues HBTU / DIPEA Cost-effective. Fast activation. Risk:[1] Enantiomerization if base is excessive.
Racemization Prone (Cys, His)DIC / Oxyma Pure Carbodiimide + Oxime. Acidic environment suppresses racemization. "Globally unbeatable" for fidelity [1].
Sterically Hindered (Aib,

-Me)
COMU / DIPEA or HATU / HOAt COMU (Uronium salt of Oxyma) offers higher reactivity than HATU and is safer (non-explosive). Stabilizes the active ester.
High Aggregation PyBOP / DIPEA Phosphonium salts can sometimes penetrate aggregated regions better than uronium salts.
Visualization: Coupling Decision Tree

CouplingLogic Start Select Amino Acid Type IsModified Is it Modified/Difficult? Start->IsModified IsHindered Is it Sterically Hindered? (e.g., Aib, N-Me) IsModified->IsHindered Yes Standard Use HBTU / DIPEA (Standard Protocol) IsModified->Standard No IsRacemization Is it Racemization Prone? (e.g., Cys, His) IsHindered->IsRacemization No Hindered Use COMU or HATU (High Reactivity) IsHindered->Hindered Yes IsRacemization->Standard No Racemization Use DIC / Oxyma Pure (Neutral/Acidic pH) IsRacemization->Racemization Yes

Caption: Decision logic for selecting coupling reagents based on amino acid properties to minimize side reactions.

Part 3: Detailed Manual Protocol

Scale: 0.1 mmol | Vessel: Silylated glass reaction vessel with frit and nitrogen bubbling.

Step 1: Resin Swelling (Crucial)

Dry resin beads are collapsed. They must be fully solvated to expose reactive sites.

  • Weigh resin into the reaction vessel.

  • Add DCM (Dichloromethane) (5 mL) and agitate (bubble/shake) for 20 mins. Drain.

  • Add DMF/NMP (5 mL) and agitate for 20 mins. Drain.

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation).

  • Agitate for 3 minutes. Drain.

  • Add fresh deprotection solution. Agitate for 12 minutes. Drain.

  • Wash: DMF (3x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which will sabotage the next coupling.

Step 3: Activation & Coupling (The Modified Step)

For a 0.1 mmol scale, use a 3-fold excess (0.3 mmol) of Modified AA and Reagents.

Protocol A: For Racemization Prone (DIC/Oxyma)

  • Dissolve AA (0.3 mmol) and Oxyma Pure (0.3 mmol) in minimal NMP.

  • Add DIC (0.3 mmol). Do not add base (DIPEA).

  • Pre-activate for 2 minutes (solution turns yellow/orange).

  • Add to resin.[2][3][4][5] Agitate for 60–120 minutes.

Protocol B: For Steric Hindrance (HATU/COMU)

  • Dissolve AA (0.3 mmol) and HATU or COMU (0.29 mmol) in NMP.

  • Add DIPEA (0.6 mmol).

  • Immediate Addition: Add to resin immediately (within 30 seconds). Uronium salts degrade quickly in basic solution.

  • Agitate for 2–4 hours. Double coupling is recommended for N-methylated residues.

Step 4: Monitoring (Self-Validating)

Do not proceed without verification.

  • Primary Amines (Standard): Perform the Kaiser Test .

    • Reagents: Ninhydrin, Phenol, KCN.

    • Result: Blue beads = Incomplete coupling (Fail). Colorless = Complete (Pass).

  • Secondary Amines (Proline,

    
    -Methyl):  Perform the Chloranil Test .
    
    • Why? Ninhydrin does not react with secondary amines.

    • Reagents: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[5]

    • Result: Dark Blue/Green beads = Free secondary amine (Fail). Colorless/Amber = Complete (Pass) [2].

Step 5: Capping

Unreacted amines will form "deletion sequences" (n-1 peptides) that are impossible to purify.

  • Add Capping Solution (Acetic Anhydride / Lutidine / DMF, 1:1:8).

  • Agitate for 10 minutes. Drain and wash extensively.

Part 4: Cleavage & Isolation[2]

The cleavage cocktail must scavenge reactive carbocations generated during the removal of protecting groups (Pbf, Trt, Boc).

Cocktail Formulations
ComponentReagent K (Universal)Reagent H (Met-Sensitive) [3]
TFA 82.5%81%
Phenol 5%5%
Water 5%3%
Thioanisole 5%5%
EDT (Ethanedithiol) 2.5%2.5%
DMS (Dimethylsulfide) -2%
NH₄I (Ammonium Iodide) -1.5% (w/v)
  • Note: Reagent H is required if the peptide contains Methionine, as NH₄I/DMS reduces Methionine Sulfoxide back to Methionine in situ.

Cleavage Workflow
  • Wash resin with DCM to remove DMF traces (DMF prevents TFA cleavage). Dry resin under nitrogen.

  • Add cooled (4°C) Cleavage Cocktail.

  • Agitate for 2.5 – 3 hours at room temperature.

  • Filter resin; collect filtrate.[2]

  • Precipitation: Drop filtrate into ice-cold Diethyl Ether (10x volume).

  • Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.[4]

  • Lyophilize the pellet.

Part 5: Workflow Visualization

SPPS_Workflow Resin Resin Swelling (DCM then NMP) Deprotect Fmoc Deprotection (20% Pip/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (Modified AA + Reagent) Wash1->Couple Monitor QC: Kaiser/Chloranil Couple->Monitor Monitor->Couple Fail (Re-couple) Cap Capping (Ac2O) Monitor->Cap Pass Cap->Deprotect Next Cycle Cleave Final Cleavage (TFA Cocktail) Cap->Cleave End of Seq

Caption: Iterative manual SPPS cycle with integrated quality control checkpoints.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][6] Journal of Peptide Research, 53(5), 548–553. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of Fmoc-N-methyl-O-methyl-D-tyrosine in SPPS

Technical Support Center: Fmoc-N-methyl-O-methyl-D-tyrosine in SPPS Introduction: Understanding the Challenge Fmoc-N-methyl-O-methyl-D-tyrosine is a valuable building block for introducing conformational constraints and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-N-methyl-O-methyl-D-tyrosine in SPPS

Introduction: Understanding the Challenge

Fmoc-N-methyl-O-methyl-D-tyrosine is a valuable building block for introducing conformational constraints and increasing the metabolic stability of synthetic peptides.[1][2] The N-methyl group on the amide backbone restricts rotation, while the O-methyl ether on the tyrosine side chain prevents potential modifications like phosphorylation. However, these same modifications introduce significant challenges in Solid-Phase Peptide Synthesis (SPPS).

The primary obstacle is the profound steric hindrance caused by the N-methyl group.[3][4] This bulkiness physically obstructs the incoming activated amino acid, dramatically slowing down the kinetics of peptide bond formation.[3] This guide provides a comprehensive troubleshooting framework to navigate the side reactions and synthetic difficulties associated with this unique amino acid.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses the most common issues encountered when using Fmoc-N-methyl-O-methyl-D-tyrosine, linking observable symptoms to their underlying causes and providing actionable solutions.

Symptom / Observation Primary Cause(s) Recommended Action(s)
Low or No Coupling Efficiency Steric Hindrance: The N-methyl group physically blocks the acylation of the secondary amine.[3][4]1. Use High-Potency Coupling Reagents: Standard reagents like HBTU are often ineffective.[1] Switch to HATU, HCTU, PyAOP, or COMU.[1][5][6][7] 2. Extend Reaction Times: Standard coupling times (60-90 min) are insufficient.[8] Extend coupling to 2-4 hours or even overnight. 3. Perform Double Coupling: After the initial coupling, drain the vessel and add a fresh solution of activated amino acid for a second coupling cycle.[3][9]
Presence of Deletion Sequences in MS Incomplete Coupling: The synthesis proceeded to the next step despite the N-methylated residue failing to couple completely.1. Implement Rigorous Monitoring: Use the Bromophenol Blue test to confirm coupling completion, as the Kaiser test is not suitable for secondary amines.[1][3] 2. Capping: After the coupling step, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.
Multiple Peaks in HPLC of Crude Product 1. Deletion Sequences: As above. 2. Racemization: The D-tyrosine may have epimerized to the L-form during activation/coupling.[10][11] 3. Conformational Isomers: N-methylated peptides can exhibit slow conversion between different conformers, leading to peak broadening or splitting in HPLC.[5]1. Optimize Coupling Conditions: Use a weak base like DIEA or Collidine during activation to minimize racemization.[11] 2. Modify HPLC Conditions: Altering the temperature or solvent gradient during HPLC analysis can sometimes resolve conformational isomers into a single peak.
Fragmentation During Cleavage Acid-Labile Backbone: The peptide bond between two consecutive N-methylated amino acids can be susceptible to acid-catalyzed fragmentation during TFA cleavage.[5]1. Minimize Cleavage Time: Reduce the duration of TFA exposure to the minimum required for complete deprotection (e.g., 1.5-2 hours).[5] 2. Optimize Scavengers: Ensure an appropriate scavenger cocktail (e.g., TFA/TIS/water) is used to quench reactive cations.

Mechanistic Deep Dive & Visualizations

The Core Problem: Steric Hindrance at the N-Terminus

The central issue with N-methylated amino acids is the steric bulk around the nitrogen atom. In a standard peptide bond formation, the nucleophilic primary amine of the resin-bound peptide attacks the activated carboxyl group of the incoming amino acid. The N-methyl group transforms this into a less reactive, sterically hindered secondary amine, impeding the approach of the bulky activated ester.

Steric_Hindrance cluster_ideal Ideal Coupling (Primary Amine) cluster_hindered Hindered Coupling (Secondary Amine) Resin_Ideal Resin-Peptide-NH2 Peptide_Bond_Ideal New Peptide Bond Resin_Ideal->Peptide_Bond_Ideal Unhindered Attack AA_Activated_Ideal Fmoc-AA-Activated Ester AA_Activated_Ideal->Peptide_Bond_Ideal Resin_Hindered Resin-Peptide-NH(Me) Barrier Steric Clash! Resin_Hindered->Barrier Hindered Attack AA_Activated_Hindered Fmoc-AA-Activated Ester AA_Activated_Hindered->Barrier Racemization D_Tyr Fmoc-N(Me)-O(Me)-D-Tyr-COOH (R-configuration) Activated Activated Ester / Oxazolone (Planar Intermediate) D_Tyr->Activated Activation (HATU, DIEA) Activated->D_Tyr Desired Coupling L_Tyr Fmoc-N(Me)-O(Me)-L-Tyr-COOH (S-configuration) Activated->L_Tyr Proton Abstraction & Reprotonation (Racemization)

Caption: Racemization Pathway during Amino Acid Activation.

Recommended Experimental Protocols

Protocol: Optimized Coupling for Fmoc-N-methyl-O-methyl-D-tyrosine

This protocol is designed to maximize coupling efficiency and minimize side reactions.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (6x).

  • Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-O-methyl-D-tyrosine and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Allow the solution to pre-activate for 2-5 minutes at room temperature. [1][3]3. Initial Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2 hours with agitation. [3]4. Monitoring: Take a small sample of resin beads and wash them thoroughly. Perform the Bromophenol Blue test. A yellow color indicates complete or near-complete coupling. A blue or green color indicates the presence of unreacted free amines. [3]5. Double Coupling (if necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and wash the resin with DMF (3x). Repeat steps 2 and 3 for a second coupling of 1-2 hours. [3]6. Washing: After a negative monitoring test is achieved, wash the resin thoroughly with DMF (6x) to remove all excess reagents before proceeding to the next deprotection step.

Protocol: Bromophenol Blue Test for Secondary Amines
  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with DMF (3x) and then DCM (3x) to remove any residual base. Dry the beads under a stream of nitrogen or in a vacuum.

  • Test Solution: Add 2-3 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the dry beads.

  • Observation:

    • Yellow/Orange: Negative result. Indicates that few or no free amines are present. Coupling is considered complete.

    • Green/Blue: Positive result. Indicates the presence of unreacted secondary amines. Further coupling is required.

Frequently Asked Questions (FAQs)

Q1: Why can't I use the standard Kaiser test to monitor the coupling of N-methylated amino acids? The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. Since the nitrogen atom in an N-methylated residue is a secondary amine, it does not react with ninhydrin to produce the characteristic color. [1]Therefore, an alternative method like the Bromophenol Blue test is mandatory.

Q2: Is the O-methyl group on the tyrosine side chain stable during SPPS? Yes, the methyl ether protecting group is generally very stable. It is resistant to the basic conditions of Fmoc deprotection (piperidine) and the standard acidic conditions of final cleavage (TFA). [12]The risk of demethylation is extremely low under standard SPPS protocols.

Q3: Can microwave energy improve the coupling efficiency? Yes, microwave-assisted SPPS can be highly effective for coupling sterically hindered amino acids like N-methylated residues. [2][4]The application of microwave energy can drive difficult couplings to completion more quickly and efficiently than at room temperature. [4] Q4: I see fragmentation of my peptide during final cleavage. What is happening? The peptide bond C-terminal to an N-methylated residue can sometimes be more susceptible to acid-catalyzed cleavage, especially in sequences with consecutive N-methylated amino acids. [5]This is a known side reaction. To mitigate it, reduce the TFA cleavage time to the minimum necessary and ensure proper scavenging.

Q5: Are there any alternatives to HATU for coupling? Yes. While HATU is highly recommended, other modern coupling reagents have also shown success. PyAOP and PyBOP/HOAt are reported to be very effective for these difficult couplings. [5][6]COMU is another excellent choice, offering high reactivity comparable to HATU with the added benefit of being non-explosive and less allergenic. [7]

References

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • De Vreese, L., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Eeltink, S., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Bennett, C. E., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Peptides Containing Fmoc-N-methyl-O-methyl-D-tyrosine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, with a specific focus o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, with a specific focus on those incorporating the modified amino acid Fmoc-N-methyl-O-methyl-D-tyrosine. The inherent hydrophobicity of these peptides, compounded by the structural characteristics of N-methylated and O-methylated tyrosine, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve high-purity peptides.

I. Understanding the Core Challenges

The purification of hydrophobic peptides, particularly those with modifications like N-methylation, is often problematic due to their poor solubility in aqueous solutions and a high tendency to aggregate.[1] The incorporation of Fmoc-N-methyl-O-methyl-D-tyrosine further exacerbates these issues. The N-methyl group increases lipophilicity, which can enhance membrane permeability but decreases aqueous solubility.[2] Additionally, N-methylation can disrupt secondary structures like alpha-helices, potentially leading to aggregation.[2]

These challenges manifest during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as:

  • Poor solubility in standard mobile phases, leading to precipitation on the column or in the injection loop.[3][4]

  • Peptide aggregation , resulting in broad, tailing peaks, or even multiple peaks for a single compound.[3][5]

  • Strong retention on hydrophobic stationary phases (e.g., C18), requiring high concentrations of organic solvent for elution and potentially causing co-elution with impurities.[5]

  • Irreversible adsorption to the column, leading to low recovery.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of hydrophobic peptides containing Fmoc-N-methyl-O-methyl-D-tyrosine, offering potential causes and actionable solutions.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Explanation Recommended Solution
Peptide Aggregation Hydrophobic peptides tend to self-associate in aqueous environments to minimize their contact with water.[6] N-methylation can further promote aggregation.[5] This leads to a heterogeneous population of peptide forms (monomers, dimers, oligomers) that interact differently with the stationary phase.Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can disrupt aggregates and improve peak shape. Use Organic Modifiers: Add a small percentage (1-5%) of n-propanol or isopropanol to the mobile phase to enhance peptide solubility.[7] Optimize Sample Solvent: Dissolve the peptide in a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[6]
Secondary Interactions with Column Residual silanols on silica-based columns can interact with basic residues in the peptide, causing peak tailing.Use an Appropriate Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard, but for stubborn tailing, consider using a higher concentration (up to 0.5-1%) or a different ion-pairing agent like formic acid.[8][9]
Slow Conformational Interconversion N-methylated peptides can exist as slowly interconverting cis/trans isomers around the N-methylated amide bond, leading to peak broadening or splitting.[10]Elevate Column Temperature: Increased temperature can accelerate the interconversion rate, often coalescing multiple peaks into a single, sharper peak.
Problem 2: Low or No Peptide Recovery
Potential Cause Explanation Recommended Solution
Irreversible Adsorption The high hydrophobicity of the peptide can lead to very strong, sometimes irreversible, binding to the C18 stationary phase.[11]Switch to a Less Retentive Column: Consider using a C8 or C4 column, which are less hydrophobic.[3] Use a Steeper Gradient: A rapid increase in the organic mobile phase concentration can help elute strongly bound peptides.
Precipitation on Column If the peptide is not fully soluble in the initial mobile phase, it can precipitate at the head of the column upon injection.Improve Sample Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before dilution.[6][12] Ensure the initial mobile phase has a sufficient percentage of organic solvent to maintain solubility.
Inefficient Precipitation After Cleavage Highly lipophilic peptides may not precipitate efficiently with cold diethyl ether after cleavage from the resin.[5]Thorough Washing: Perform multiple washes with cold ether to remove scavengers and byproducts that can interfere with purification.[5]
Problem 3: Co-elution of Impurities
Potential Cause Explanation Recommended Solution
Similar Hydrophobicity of Impurities Deletion sequences or other byproducts from solid-phase peptide synthesis (SPPS) can have very similar hydrophobicities to the target peptide, making separation difficult.Optimize the Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution.[7] Change Mobile Phase Modifier: Switching from TFA to formic acid can alter the selectivity of the separation. Try a Different Stationary Phase: A phenyl-hexyl or diphenyl column can offer different selectivity compared to a C18 column.[12]
Incomplete Couplings During Synthesis The steric hindrance from the N-methyl group can lead to incomplete coupling reactions during SPPS, resulting in closely related impurities.[5]Optimize Synthesis Protocol: Use specialized coupling reagents like PyAOP or PyBOP/HOAt for difficult couplings involving N-methylated amino acids.[10] Microwave-assisted synthesis can also improve coupling efficiency.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve my crude hydrophobic peptide before purification?

A1: A systematic approach is recommended.[6] First, try to dissolve a small amount of the peptide in your initial mobile phase. If it is insoluble, dissolve the peptide in a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6][12] Once fully dissolved, slowly add this solution dropwise to your initial mobile phase while vortexing to avoid precipitation.[6]

Q2: How does temperature affect the purification of my hydrophobic peptide?

A2: Increasing the column temperature is a powerful tool.[3] It enhances peptide solubility, which improves peak shape and recovery. Higher temperatures also reduce the viscosity of the mobile phase, leading to lower backpressure and sharper peaks.

Q3: Should I use a C18, C8, or C4 column for my hydrophobic peptide?

A3: While C18 is the standard for many peptide separations, for very hydrophobic peptides, a less retentive column like a C8 or C4 is often a better choice.[3] This will reduce the strong interactions between the peptide and the stationary phase, allowing for elution with a lower concentration of organic solvent and potentially improving peak shape and recovery.

Q4: My HPLC chromatogram shows multiple peaks, but my mass spectrometry analysis indicates a pure product. What could be the reason?

A4: This is a common observation for N-methylated peptides.[10] The presence of multiple peaks can be due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[10] To confirm this, try injecting the sample at an elevated column temperature (e.g., 60°C). If the peaks coalesce into a single peak, this confirms the presence of conformers.

Q5: What are some alternative purification strategies if RP-HPLC is not working?

A5: For extremely hydrophobic peptides that are difficult to purify by RP-HPLC, you can consider alternative strategies. One approach is to introduce a temporary hydrophilic tag to the peptide during synthesis.[11] After purification of the modified, more hydrophilic peptide, the tag can be cleaved to yield the final hydrophobic product.[11] Another option for very challenging cases is to avoid HPLC altogether and use a precipitation and washing protocol to achieve sufficient purity.[1]

IV. Experimental Protocols

Protocol 1: Sample Preparation for a Hydrophobic Peptide
  • Weigh out a small amount of the crude lyophilized peptide (e.g., 1-2 mg).

  • Add a minimal volume of DMSO or DMF (e.g., 50-100 µL) to the peptide and vortex until fully dissolved.

  • Prepare your initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

  • While vortexing the initial mobile phase, slowly add the dissolved peptide solution dropwise.

  • If the solution remains clear, it is ready for injection. If precipitation occurs, you may need to increase the organic content of your initial mobile phase or decrease the peptide concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Optimizing the HPLC Gradient
  • Scouting Run: Start with a broad, fast gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate elution time of your peptide.

  • Shallow Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 60% Acetonitrile, you could run a gradient of 40% to 70% Acetonitrile over 30 minutes. This will improve the separation of closely eluting impurities.[7]

  • Isocratic Hold (Optional): If impurities are still co-eluting, you can add an isocratic hold at a specific organic concentration just before the elution of your target peptide to further enhance separation.

V. Visualizing the Workflow

Workflow for Troubleshooting Hydrophobic Peptide Purification

G cluster_0 Initial Purification Attempt cluster_1 Troubleshooting cluster_2 Solutions start Inject Crude Peptide on C18 Column result Analyze Chromatogram start->result poor_shape Poor Peak Shape? result->poor_shape low_recovery Low Recovery? result->low_recovery co_elution Co-elution? result->co_elution poor_shape->low_recovery No temp_solvent Increase Temperature Add Organic Modifier poor_shape->temp_solvent Yes low_recovery->co_elution No column_gradient Use C4/C8 Column Steeper Gradient low_recovery->column_gradient Yes gradient_phase Shallow Gradient Change Mobile Phase co_elution->gradient_phase Yes success High Purity Peptide co_elution->success No temp_solvent->success column_gradient->success gradient_phase->success

Caption: A decision-tree workflow for troubleshooting common HPLC purification issues with hydrophobic peptides.

VI. Concluding Remarks

The purification of hydrophobic peptides containing Fmoc-N-methyl-O-methyl-D-tyrosine requires a systematic and often iterative approach. By understanding the underlying physicochemical properties of these challenging molecules and applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their chances of obtaining highly pure peptides for their downstream applications. Remember that each peptide is unique, and a combination of the techniques described here may be necessary to achieve the desired purity and yield.

VII. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Retrieved from

  • Mutt, E., & Näsström, T. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 8(1), e53465.

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Retrieved from

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 223–243.

  • Benchchem. (n.d.). Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic Residues. Retrieved from

  • Pohl, C., & Ritter, G. (2015). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 5(21), 12345-12353.

  • Benchchem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Retrieved from

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from

  • Alpert, A. (2010). HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum. Retrieved from

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from

  • ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? Retrieved from

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Retrieved from

Sources

Troubleshooting

strategies to improve solubility of peptides with modified amino acids

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Strategies for Solubilizing Peptides with Modified Amino Acids Introduction: The Solubility Paradox Welcome to the Peptide Engineering Support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Strategies for Solubilizing Peptides with Modified Amino Acids

Introduction: The Solubility Paradox

Welcome to the Peptide Engineering Support Center. You are likely here because your modified peptide—designed for high potency or stability—has crashed out of solution.

The Core Conflict: Modifications that enhance biological stability (e.g., non-canonical hydrophobic side chains, staples, lipid tails) often destroy aqueous solubility. This guide moves beyond basic "add DMSO" advice, offering structural engineering strategies and rescue protocols for difficult sequences.

Module 1: Emergency Response (Troubleshooting)

Use this section if your peptide is currently a solid precipitate or a gel in your tube.

Q1: My peptide precipitated immediately upon dilution with buffer. How do I rescue it?

Diagnosis: This is likely an Isoelectric Point (pI) Crash . Peptides are least soluble at their pI, where the net charge is zero. The Fix: You must move the pH at least 1–2 units away from the pI.

The "Rule of Thumb" Protocol:

  • Calculate Net Charge:

    • Assign -1 for each Asp (D), Glu (E), C-term.[1]

    • Assign +1 for each Lys (K), Arg (R), N-term.[1]

    • Note: Modified AAs (e.g., Ornithine, Dap) contribute charge; phosphorylated residues contribute -2.

  • Adjust Solvent:

    • Net Charge < 0 (Acidic): Add 1% NH₄OH (Ammonium Hydroxide). The high pH deprotonates side chains, maximizing repulsion.

    • Net Charge > 0 (Basic): Add 10% Acetic Acid .[2]

    • Net Charge ≈ 0 (Hydrophobic): Do not use water. Dissolve in varying ratios of organic co-solvent (see Table 1).

Q2: My peptide formed a clear gel. Is it dissolved?

Diagnosis: No. This is Amyloid-like Gelation . The peptide has formed an extensive hydrogen-bond network (beta-sheet stacking), trapping solvent. Adding more water will only make the gel stiffer. The Fix: You must disrupt the secondary structure.

  • Chaotropic Rescue: Add solid Guanidine HCl (to 6M) or Urea (to 8M) to break H-bonds.

  • Organic Rescue: Use HFIP (Hexafluoroisopropanol) or TFA . Warning: HFIP is potent but volatile; use only if compatible with downstream assays.

Visual Guide: The Solubility Decision Matrix

SolubilityTree Start Start: Peptide State CheckCharge Calculate Net Charge (at pH 7) Start->CheckCharge Positive Positive (> +1) (Basic) CheckCharge->Positive Negative Negative (< -1) (Acidic) CheckCharge->Negative Neutral Neutral / Hydrophobic (-1 to +1) CheckCharge->Neutral AcidSol Add 10% Acetic Acid or 0.1% TFA Positive->AcidSol BaseSol Add 1% NH4OH (Ammonium Hydroxide) Negative->BaseSol OrgSol 1. Dissolve in 100% DMSO/DMF 2. Dilute slowly into buffer Neutral->OrgSol Gel Issue: Gel Formation? OrgSol->Gel HFIP Add HFIP or 6M Guanidine HCl Gel->HFIP Yes

Figure 1: Decision tree for selecting the initial solubilization strategy based on peptide charge and physical state.

Module 2: Engineering Solubility (Design Phase)

Use this section if you are designing a new sequence and want to prevent solubility issues before synthesis.

Q3: How can I modify the sequence to prevent aggregation without changing the active site?

Strategy A: N-Methylation (The "Velcro Ripper") Aggregation often occurs because the peptide backbone forms hydrogen bonds with other backbones (beta-sheets).

  • Mechanism: Replacing an amide proton (NH) with a methyl group (N-Me) removes the H-bond donor.[3] This acts like putting tape over one side of Velcro—it physically prevents stacking.

  • Application: N-methylation of just one residue (often a hydrophobic one like Phe or Leu) can drastically improve solubility and membrane permeability (e.g., Cyclosporine A).

Strategy B: The "Switch Peptide" (O-acyl Isopeptide Method) This is the gold standard for "difficult sequences" (e.g., Alzheimer's Aβ peptide).

  • Mechanism: You synthesize the peptide with a "kink" by coupling a residue (Ser/Thr) through its side-chain oxygen (ester bond) rather than the backbone nitrogen.

  • Result: The peptide is synthesized as a highly soluble, unstructured ester.

  • Trigger: Once dissolved in neutral buffer (pH 7.4), an O-to-N acyl shift occurs spontaneously, rearranging the bond to the native amide form and restoring biological activity.[4]

Visual Guide: The "Switch Peptide" Mechanism

SwitchPeptide cluster_mechanism Mechanism of Action Precursor O-Acyl Isopeptide (Soluble Precursor) Charged NH3+ near Ester Transition pH 7.4 Trigger (Neutral Buffer) Precursor->Transition Dissolve Native Native N-Acyl Peptide (Bioactive Form) Potential Aggregation Transition->Native Spontaneous Rearrangement Step1 Ester Bond (Kinked Backbone) Prevents Beta-Sheet Step2 Amine attacks Carbonyl Step1->Step2 Step3 Native Amide Bond Formed Step2->Step3

Figure 2: The O-acyl isopeptide strategy allows a peptide to be dissolved in a soluble "kinked" state before rearranging into its active native form.

Module 3: Advanced Protocols

Protocol A: Step-by-Step Solubility Assessment

Never commit your entire sample to a solvent without testing.

  • Aliquot: Weigh 1 mg of peptide into a transparent glass vial.

  • Primary Solvent: Add 50 µL of sterile water. Vortex 30s. Sonicate 5 mins.

    • Clear? Done.

    • Cloudy? Proceed.

  • pH Adjustment: Check theoretical pI.

    • Add 10 µL increments of 1% NH₄OH (if acidic) or 10% Acetic Acid (if basic).

  • Organic Co-solvent: If still insoluble, lyophilize (freeze-dry) to reset.

    • Re-dissolve in 50 µL 100% DMSO .

    • Critical Step: Slowly add water/buffer dropwise while vortexing. Stop if turbidity appears. This defines your Maximum Aqueous Stability Limit .

Protocol B: HPLC of Hydrophobic Modified Peptides

Standard C18 columns often bind hydrophobic peptides irreversibly.

ParameterRecommendationReason
Stationary Phase C4 or C8 Shorter alkyl chains reduce hydrophobic interaction strength, allowing elution.
Temperature 40°C – 60°C High temp reduces mobile phase viscosity and disrupts peptide aggregation on the column.
Mobile Phase B Isopropanol (IPA) / ACN (1:1) IPA is a stronger eluent for hydrophobic sequences than ACN alone.
Chaotropes 0.1% TFA + 6M Urea If the peptide aggregates on the column, inject in urea (ensure column compatibility).

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[3][5][6] Accounts of Chemical Research.[3][6] Available at: [Link]

  • Sohma, Y., & Kiso, Y. (2006). Click Peptides: Design and Applications of O-Acyl Isopeptides. ChemBioChem. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

Sources

Optimization

Technical Support Center: O-Methyl Group Integrity in TFA Cleavage

Topic: Stability of O-Methyl (OMe) Group During TFA Cleavage Content Type: Technical Support & Troubleshooting Guide Audience: Senior Researchers & Drug Discovery Scientists Executive Summary: The Stability Paradigm The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of O-Methyl (OMe) Group During TFA Cleavage Content Type: Technical Support & Troubleshooting Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: The Stability Paradigm

The Short Answer: The O-methyl group (whether as a methyl ether on Tyrosine or a methyl ester on Asp/Glu/C-terminus) is highly stable to standard Trifluoroacetic Acid (TFA) cleavage conditions used in Fmoc-SPPS.

The Scientific Rationale: In acidolytic cleavage, stability is dictated by the stability of the carbocation formed upon leaving. The tert-butyl cation (


) is stable, making 

groups acid-labile. The methyl cation (

) is extremely unstable. Consequently, the

mechanism required for acid cleavage does not occur for O-methyl groups in TFA. Removal requires either hard nucleophiles (saponification for esters) or strong Lewis acids (BBr

for ethers), not Brønsted acids like TFA.[1]

Critical Analysis & Mechanism (The "Why")

Stability Hierarchy

To troubleshoot effectively, one must understand where O-Me sits in the protecting group hierarchy.[1]

StabilityHierarchy cluster_0 Cleaved by 95% TFA cluster_1 Resistant to 95% TFA tBu t-Butyl (tBu) Highly Labile in TFA Boc Boc Labile in TFA tBu->Boc Trt Trityl (Trt) Extremely Labile (1% TFA) Trt->tBu Increasing Acid Stability OMe O-Methyl (OMe) STABLE in TFA Boc->OMe Acid Resistant Barrier Bzl Benzyl (Bzl) Stable in TFA (Requires HF/TFMSA) OMe->Bzl

Caption: Comparative acid-stability of common protecting groups. O-Methyl resides firmly in the TFA-resistant category.

The Methyl Cation Barrier

TFA cleavage relies on protonation of the ether/ester oxygen followed by the departure of the alkyl group as a carbocation.

  • t-Butyl: Forms a tertiary carbocation (Hyperconjugation stabilizes). Reaction Proceeds.

  • Methyl: Would form a primary methyl cation (High energy, unstable).[1] Reaction Forbidden.

Troubleshooting Guides & FAQs

Module A: "I want to KEEP the O-Methyl group."

Q: Will standard cleavage cocktails (95% TFA) damage my O-methylated peptide? A: No. O-methyl ethers (e.g., Tyr(Me)) and methyl esters (e.g., Asp(OMe)) are inert to 95% TFA for standard durations (2–4 hours).[1]

Q: Do I need specific scavengers? A: Yes, but not to protect the OMe. You need scavengers (TIS, Water, EDT) to prevent other cleaved groups (like Pbf or tBu cations) from alkylating the aromatic rings or methionines.[1] The OMe itself does not generate carbocations, so it does not require "scavenging."[1]

Q: I see a mass loss of -14 Da. Did my OMe fall off? A: Unlikely.

  • Demethylation (-15 Da + 1 H = -14 Da): This is chemically difficult in TFA.

  • Likely Cause: You may have misidentified the starting material (e.g., accidentally used Tyr-OH instead of Tyr(Me)) or you are observing a different artifact.

  • Check: Verify the resin loading and the identity of the amino acid used in the coupling step.

Module B: "I want to REMOVE the O-Methyl group."

Q: I treated my peptide with TFA for 24 hours, but the Methyl group is still there. Why? A: TFA is not strong enough. You are using the wrong reagent.

  • For Methyl Esters (Asp-OMe): Use base hydrolysis (LiOH/MeOH) or hydrazinolysis.[1]

  • For Methyl Ethers (Tyr-OMe): Use Boron Tribromide (BBr

    
    ) in DCM, TMSI, or HF cleavage.[1]
    

Q: Can I use "Low-High" HF cleavage? A: Yes. Anhydrous Hydrogen Fluoride (HF) using the "High" procedure (HF/p-Cresol, 0°C) will cleave O-methyl ethers, but this requires specialized HF apparatus, not standard glassware.[1]

Diagnostic Workflows

Scenario: Unexpected Mass Spectrometry Results

Use this decision tree if your Mass Spec data does not match the calculated mass for your O-Methylated peptide.

TroubleshootingTree Start Observed Mass Anomaly CheckMass Calculate Mass Difference (Δ) Start->CheckMass Minus14 Δ = -14 Da (Loss of CH2?) CheckMass->Minus14 Suspected Demethylation Minus18 Δ = -18 Da (Loss of H2O) CheckMass->Minus18 Suspected Dehydration Plus56 Δ = +56 Da (tBu adduct) CheckMass->Plus56 Suspected Alkylation DemethAnalysis Extremely Rare in TFA. Did you use Tyr(OH) by mistake? Minus14->DemethAnalysis Aspartimide Aspartimide Formation. Asp(OMe) cyclized to Aspartimide. Common if base was used before TFA. Minus18->Aspartimide Scavenger Insufficient Scavenging. tBu cation attacked Tyr(Me). Plus56->Scavenger

Caption: Diagnostic logic for mass shifts involving O-methylated peptides.

Recommended Protocols

Protocol A: Retention of O-Me (Standard Fmoc Cleavage)

Use this when you want to isolate the peptide with the O-methyl group intact.

Reagents:

  • Trifluoroacetic Acid (TFA): HPLC Grade.[1]

  • Triisopropylsilane (TIS): Scavenger.[1]

  • Ultrapure Water: Scavenger/Hydrolysis of esters.

The "Cocktail B" (Standard):

Component Volume % Function
TFA 95% Cleaves peptide from resin; removes tBu/Boc/Trt.
TIS 2.5% Scavenges trityl/t-butyl cations.[2]

| Water | 2.5% | Scavenges t-butyl cations; prevents ether formation. |

Procedure:

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cocktail B (10 mL per gram of resin).

  • Shake gently at Room Temperature for 2–3 hours .

    • Note: Do not heat.[1] High heat (>40°C) generally degrades peptides but still won't efficiently remove O-Me.

  • Filter resin; precipitate filtrate in cold diethyl ether.

  • Centrifuge and wash pellet with ether.

  • Lyophilize.

    • Result: O-Methyl group remains attached. Side chain protecting groups (tBu, Boc, Pbf) are removed.[1]

Protocol B: Removal of O-Me (Post-Synthesis)

If you must remove the O-Me group, do not use TFA. Perform this on the cleaved, purified peptide.

For O-Methyl Esters (Saponification):

  • Dissolve peptide in MeOH/Water (1:1).[1]

  • Add 2 eq.[1] LiOH or NaOH.[1]

  • Monitor by HPLC (usually < 1 hour).[1]

  • Acidify to pH 4 and purify.[1]

For O-Methyl Ethers (Boron Tribromide):

  • Dissolve protected peptide in Anhydrous DCM (0°C).

  • Add BBr

    
     (1M in DCM, 5–10 eq).[1]
    
  • Stir 1 hour at 0°C.

  • Quench carefully with water (Exothermic!).[1]

  • Warning: This is harsh and may damage Trp/Met residues.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][3][4][5] Chemical Reviews, 109(6), 2455–2504.[1][3] [Link]

    • Key citation for the stability hierarchy of protecting groups.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] [Link]

    • Found
  • Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl and O-tert-butyl groups. International Journal of Peptide and Protein Research, 12(5), 258–268.[1]

    • Discusses acidolytic stability mechanisms.
  • Standard industry protocols for cleavage cocktails.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Coupling Hindered Amino Acids: A Comparative Analysis

For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids represents a significant but often necessary challenge. These unique building blocks, such...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids represents a significant but often necessary challenge. These unique building blocks, such as α,α-disubstituted and N-methylated amino acids, are invaluable for designing peptides with enhanced proteolytic stability, constrained conformations, and improved therapeutic properties. However, their bulky nature fundamentally obstructs the very reaction that builds the peptide chain: amide bond formation.

Incomplete couplings at these positions lead to a cascade of problems, including the generation of deletion sequences that are difficult to purify, resulting in lower yields and ambiguous biological data. This guide provides an in-depth comparison of modern coupling strategies, supported by experimental data, to empower scientists to navigate these difficult syntheses with confidence. We will dissect the causal mechanisms behind coupling inefficiency and provide a framework for selecting the optimal reagents and conditions for your specific challenge.

The Root of the Problem: Steric Hindrance at the Molecular Level

Standard solid-phase peptide synthesis (SPPS) relies on the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid of the incoming amino acid. Steric hindrance complicates this process in two primary ways:

  • At the N-terminus (e.g., N-methyl amino acids): The methyl group on the nitrogen atom crowds the nucleophile, reducing its accessibility and reactivity. This is a common issue when coupling any amino acid to an N-methylated residue on the peptide-resin.

  • At the α-carbon (e.g., α-aminoisobutyric acid, Aib): The presence of two substituents on the α-carbon of the incoming amino acid creates a bulky environment around the activated carboxyl group, shielding it from the approaching amine nucleophile.[1][2][3]

This steric clash slows down the reaction kinetics dramatically, often preventing the reaction from reaching completion within a standard timeframe.

cluster_standard Standard Coupling (e.g., Glycine) cluster_hindered Hindered Coupling (e.g., Aib) Resin_Gly Resin-Peptide-NH2 Peptide_Bond New Peptide Bond (Fmoc-Gly-NH-Peptide-Resin) Resin_Gly->Peptide_Bond Nucleophilic Attack (Unhindered) Activated_Gly Fmoc-Gly-O-X (Activated Ester) Activated_Gly->Peptide_Bond Resin_AA Resin-Peptide-NH2 Incomplete Incomplete Coupling Resin_AA->Incomplete Activated_Aib Fmoc-Aib-O-X (Activated Ester) Activated_Aib->Incomplete Clash Steric Hindrance Clash->Incomplete Blocks Attack

Caption: Steric hindrance blocking peptide bond formation.

Overcoming the Barrier: A Comparison of Modern Coupling Reagents

The key to success lies in utilizing strategies that accelerate the coupling reaction to outcompete any potential side reactions. This is primarily achieved through hyper-activation of the carboxylic acid using advanced coupling reagents.

Carbodiimides with High-Performance Additives

Carbodiimides like Diisopropylcarbodiimide (DIC) are workhorses in SPPS, but for hindered systems, they are ineffective alone.[4] Their power is unlocked by additives that form highly reactive activated esters.

  • HOBt (1-Hydroxybenzotriazole): The traditional additive. While effective for standard couplings, the reactivity of the OBt-ester is often insufficient for severely hindered amino acids.

  • Oxyma Pure® (Ethyl cyano(hydroxyimino)acetate): A significant advancement. Oxyma is more acidic than HOBt, making its corresponding active ester more reactive.[5] Furthermore, it is non-explosive, enhancing laboratory safety. The combination of DIC/Oxyma has proven remarkably effective, especially for consecutive Aib residues.[6]

Onium Salt Reagents: The Gold Standard for Reactivity

Onium salts are pre-activated reagents designed for maximum efficiency. They are generally categorized as aminium/uronium or phosphonium salts.

  • Aminium/Uronium Salts:

    • HBTU/TBTU: Based on HOBt, these are excellent for most standard couplings but can struggle with N-methylated residues.[7] A critical consideration is that excess reagent can cause irreversible capping of the N-terminus via guanidinylation.[8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the superior leaving group HOAt, HATU is one of the most effective reagents for difficult sequences, including both N-methylated and α,α-disubstituted amino acids.[5][7] The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the coupling reaction.[5]

    • COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This Oxyma-based uronium salt combines the high reactivity of HATU with the enhanced safety profile of Oxyma.[7][9] Its byproducts are water-soluble, simplifying purification in solution-phase synthesis.[9] It is an excellent choice for nearly all hindered couplings.

  • Phosphonium Salts:

    • PyBOP/PyAOP: These reagents are analogous to HBTU/HATU. PyAOP, the HOAt-based version, is particularly potent and is highly recommended for challenging couplings, especially those involving N-methylated amino acids.[4][10]

Specialized Reagents for Extreme Cases

For the most stubborn couplings, specialized reagents that form different activated species can be employed.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent generates highly reactive amino acid fluorides in situ. These intermediates are smaller than the active esters from onium salts and are exceptionally effective for coupling sterically demanding α,α-disubstituted amino acids like Aib.[7]

Quantitative Comparison of Coupling Reagents

The following table summarizes data from comparative studies on the synthesis of peptides containing hindered residues. Purity is determined by HPLC analysis of the crude product after cleavage, providing a direct measure of coupling efficiency.

Hindered SequenceCoupling Reagent/AdditiveConditionsPurity of Target Peptide (%)Reference
H-Tyr-Aib-Aib -Phe-Leu-NH₂HOBt/DIC30 min coupling67.9%[5]
H-Tyr-Aib-Aib -Phe-Leu-NH₂HOAt/DIC30 min coupling90.6%[5]
H-Tyr-Aib-Aib -Phe-Leu-NH₂Oxyma Pure/DIC30 min coupling92.2%[5]
H-Tyr-MeAla-MeAla -Phe-Leu-NH₂HOBt/DIC30 min coupling48.0%[5]
H-Tyr-MeAla-MeAla -Phe-Leu-NH₂HOAt/DIC30 min coupling73.1%[5]
H-Tyr-MeAla-MeAla -Phe-Leu-NH₂Oxyma Pure/DIC30 min coupling71.3%[5]
VQAibAib IDYING-OHOxyma Pure/DICMicrowave (75°C, 10 min)95%[11]
VQ(N-Me-A)(N-Me-A) IDYING-OHOxyma Pure/DICMicrowave (75°C, 10 min)86%[11]

Analysis: The data clearly demonstrates the superiority of HOAt and Oxyma-based activation over traditional HOBt for both Aib and N-methylated residues.[5] For the particularly challenging Aib-Aib coupling, Oxyma/DIC slightly outperforms HOAt/DIC. The application of microwave energy further drives these difficult reactions to near-quantitative completion in a fraction of the time.[11]

Experimental Protocol: A Self-Validating System for Reagent Comparison

To objectively assess coupling efficiency in your own laboratory, a standardized protocol is essential. This workflow allows for a direct comparison of different reagents on a challenging test sequence.

Objective: To compare the efficiency of HATU vs. COMU for the coupling of Fmoc-Aib-OH to a resin-bound Aib residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Aib-OH, Fmoc-Val-OH

  • Coupling Reagents: HATU, COMU

  • Additives/Bases: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for Deprotection & Cleavage: 20% Piperidine in DMF; Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (95:2.5:2.5)

  • Analytical Equipment: HPLC, Mass Spectrometer

cluster_A Protocol A cluster_B Protocol B start_node Start: Rink Amide Resin process_node_1 Couple Fmoc-Val-OH (Standard Conditions) start_node->process_node_1 Swell in DMF process_node process_node split_node Split Resin (2 aliquots) reagent_node_A Couple Fmoc-Aib-OH using HATU/DIEA split_node->reagent_node_A reagent_node_B Couple Fmoc-Aib-OH using COMU/DIEA split_node->reagent_node_B reagent_node reagent_node end_node Analyze & Compare: HPLC, Mass Spec process_node_2 Couple Fmoc-Aib-OH (Standard Conditions) process_node_1->process_node_2 Wash & Deprotect process_node_3 process_node_3 process_node_2->process_node_3 Wash & Deprotect process_node_3->split_node process_node_A2 Couple Fmoc-Val-OH reagent_node_A->process_node_A2 Wash & Deprotect process_node_A3 process_node_A3 process_node_A2->process_node_A3 Final Deprotection process_node_A4 process_node_A4 process_node_A3->process_node_A4 Cleave & Precipitate process_node_A4->end_node process_node_B2 Couple Fmoc-Val-OH reagent_node_B->process_node_B2 Wash & Deprotect process_node_B3 process_node_B3 process_node_B2->process_node_B3 Final Deprotection process_node_B4 process_node_B4 process_node_B3->process_node_B4 Cleave & Precipitate process_node_B4->end_node

Caption: Experimental workflow for comparing coupling reagents.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[8]

  • Synthesis of Val-Aib-Peptide-Resin:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • First Coupling (Val): Couple Fmoc-Val-OH (3 eq) using a standard activator like HCTU (2.9 eq) and DIEA (6 eq) for 45 minutes. Wash.

    • Second Coupling (Aib): Repeat the deprotection step. Couple Fmoc-Aib-OH (3 eq) under the same standard conditions. Wash.

  • The Comparative Coupling Step:

    • Perform a final Fmoc deprotection to expose the N-terminal Aib residue.

    • Divide the resin into two equal aliquots.

    • Aliquot A (HATU): In a separate vial, pre-activate Fmoc-Aib-OH (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2-3 minutes. Add this solution to the resin and couple for 2 hours.

    • Aliquot B (COMU): In a separate vial, pre-activate Fmoc-Aib-OH (4 eq) with COMU (3.9 eq) and DIEA (8 eq) in DMF for 2-3 minutes. Add this solution to the resin and couple for 2 hours.

  • Completion of Synthesis:

    • Wash both aliquots thoroughly.

    • Perform a qualitative check for free amines using the Kaiser (ninhydrin) test. A colorless result indicates a complete reaction.[12]

    • Couple a final Fmoc-Val-OH to both aliquots under standard conditions.

    • Perform a final deprotection.

  • Cleavage and Analysis:

    • Wash the resins with DCM and dry.

    • Cleave the peptides from the resin using the TFA cocktail for 2-3 hours.

    • Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry.

    • Dissolve each peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and Mass Spectrometry.

    • Validation: The primary outcome is the purity percentage of the target peptide (H₂N-Val-Aib-Aib-Val-CONH₂) versus the main deletion byproduct (H₂N-Val-Aib-Val-CONH₂). The ratio of these products provides a quantitative measure of the coupling reagent's efficiency.

Recommendations and Best Practices

  • For α,α-disubstituted Amino Acids (e.g., Aib):

    • First Choice: Use DIC/Oxyma . This combination is cost-effective, safe, and highly efficient.[6]

    • For Extreme Difficulty: If DIC/Oxyma fails, move to HATU or COMU . For sequences with multiple consecutive hindered residues, consider generating amino acid fluorides with TFFH .[7]

    • Enhancement: The use of microwave-assisted SPPS is strongly recommended to shorten reaction times and drive couplings to completion.[1][11]

  • For N-methylated Amino Acids:

    • First Choice: Use HATU or PyAOP . The anchimeric assistance from the HOAt moiety is particularly effective for these sterically shielded nucleophiles.[7][10]

    • Excellent Alternative: COMU offers comparable reactivity to HATU with an improved safety profile.[9]

    • Avoid: Standard HOBt-based reagents like HBTU are often inefficient and should be avoided for N-methyl couplings.[13]

  • Universal Best Practice: Always double-couple hindered residues. After the first coupling, wash the resin and simply repeat the coupling step with a fresh solution of activated amino acid. The small investment in time and reagents can dramatically improve the final purity and yield, saving significant effort in downstream purification.

By understanding the molecular basis of steric hindrance and strategically selecting from the advanced toolkit of modern coupling reagents, the synthesis of challenging peptides can be transformed from an unpredictable art into a reliable science.

References

  • Young, J. D., Huang, A. H., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • Kent, S., et al. (2006). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
  • Ramage, R., et al. (1995). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis. Tetrahedron Letters.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation Application Note. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Fukuyama, T., et al. (1995). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Otteson, K. M., et al. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B.
  • Stadler, A., & Kappe, C. O. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. European Journal of Organic Chemistry.
  • Crisma, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega.
  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

Sources

Comparative

Comparative Guide: Biological Activity of D-Tyrosine vs. L-Tyrosine Containing Peptides

Executive Summary The incorporation of D-Tyrosine (D-Tyr) into peptide sequences represents a critical strategy in peptidomimetic drug design.[1] While natural L-Tyrosine (L-Tyr) is essential for signal transduction and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of D-Tyrosine (D-Tyr) into peptide sequences represents a critical strategy in peptidomimetic drug design.[1] While natural L-Tyrosine (L-Tyr) is essential for signal transduction and receptor recognition, it renders peptides highly susceptible to rapid proteolytic degradation. This guide objectively compares the biological performance of L-Tyr versus D-Tyr peptides, focusing on the trade-off between metabolic stability and receptor affinity .[2]

Key Takeaway: D-Tyr substitution typically increases serum half-life (


) by orders of magnitude but requires precise structural positioning to avoid abolishing receptor binding affinity (

/

).

The Stereochemical Imperative: Mechanism of Action

To understand the performance differences, one must analyze the interaction between the peptide substrate and the biological target (protease or receptor).

Proteolytic Stability (The "Armor")

Endogenous proteases (e.g., Chymotrypsin, Pepsin) possess chiral active sites evolved to recognize and cleave peptide bonds adjacent to L-aromatic amino acids.[3]

  • L-Tyrosine: Fits perfectly into the hydrophobic S1 pocket of Chymotrypsin, positioning the scissile bond for nucleophilic attack by the catalytic triad.

  • D-Tyrosine: The inverted stereochemistry creates a steric clash within the enzyme's active site. The side chain projects in a direction that prevents the peptide backbone from aligning with the catalytic machinery.

Receptor Affinity (The "Key")

Receptors are also chiral environments.

  • Direct Substitution: Simply swapping L-Tyr for D-Tyr in a helical or extended region often disrupts binding because the side chain pharmacophore is misaligned by ~109.5°.

  • Strategic Substitution (e.g.,

    
    -turns):  D-Tyr is often used to induce or stabilize a reverse turn (
    
    
    
    -turn) conformation, which can actually enhance selectivity for certain GPCRs by locking the peptide in its bioactive conformation.
Visualization: Proteolytic Resistance Mechanism

ProteolysisMechanism Enzyme Protease (e.g., Chymotrypsin) Active Site Complex_L Enzyme-Substrate Complex (Productive Binding) Enzyme->Complex_L L-Isoform Fits S1 Pocket Complex_D Steric Clash (Non-Productive) Enzyme->Complex_D D-Isoform Rejected L_Pep L-Tyr Peptide (Natural Substrate) L_Pep->Enzyme Diffuses to D_Pep D-Tyr Peptide (Analog) D_Pep->Enzyme Diffuses to Degradation Hydrolysis (Inactive Fragments) Complex_L->Degradation Catalytic Cleavage Stable Intact Peptide (Retained Activity) Complex_D->Stable No Reaction

Figure 1: Mechanistic basis for the stability of D-Tyr peptides. The chiral specificity of the protease active site prevents the catalytic hydrolysis of D-isomers.

Comparative Performance Data

The following data summarizes the impact of D-Tyr substitution on stability and affinity, derived from representative opioid peptide analogs (e.g., Enkephalin/Dermorphin derivatives) where Tyrosine is the pharmacophore.

Metabolic Stability (In Vitro Serum)
Peptide VariantSequence ModificationSerum Half-Life (

)
Fold Improvement
Native L-Peptide H-L-Tyr -Gly-Gly-Phe-Met-OH~ 2 - 5 minutes1x (Baseline)
D-Tyr Analog H-D-Tyr -Gly-Gly-Phe-Met-OH> 4 hours~ 100x
Retro-Inverso H-D-Met -D-Phe -Gly-Gly-D-Tyr -OH> 24 hours> 500x

Note: Data represents general trends observed in plasma stability assays. D-isomers effectively halt aminopeptidase degradation.

Receptor Binding Affinity ( )

This table illustrates the risk of "blind" substitution. In opioid receptors (


), the Tyrosine phenol group is critical.
CompoundStructure

-Receptor Affinity (

, nM)
Biological Outcome
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu1.5 nMHigh Potency (Natural)
[D-Tyr1]-Enkephalin D-Tyr -Gly-Gly-Phe-Leu> 10,000 nMLoss of Activity (Steric Clash)
Dermorphin Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser0.5 nMSuper-agonist (D-Ala stabilizes turn)
[D-Tyr]-Dermorphin D-Tyr -D-Ala-Phe...> 1,000 nMReduced Activity

Critical Insight: Direct replacement of N-terminal L-Tyr with D-Tyr often abolishes activity because the N-terminal amine and phenolic hydroxyl cannot simultaneously engage their binding subsites. However, using D-Tyr in non-pharmacophore positions (e.g., position 2 or 3) can stabilize the backbone without disrupting binding.

Case Study: The "Retro-Inverso" Strategy

A powerful application of D-Tyr is the Retro-Inverso (RI) peptide design.

  • Concept: The sequence is reversed (Retro), and all amino acids are switched to D-isoforms (Inverso).[4]

  • Result: The side chain topology in 3D space mimics the original L-peptide, but the peptide bond direction is reversed.

Performance Comparison (L-Tyr vs. RI-D-Tyr Peptide):

  • Topology: The phenolic ring of D-Tyr in an RI peptide aligns almost perfectly with the L-Tyr of the parent peptide.

  • Stability: The RI peptide is "invisible" to proteases.

  • Immunogenicity: RI peptides are less likely to trigger an immune response, making them ideal for therapeutic development.

Experimental Protocols

To validate these differences in your own lab, follow these self-validating protocols.

Synthesis: Preventing Racemization of D-Tyr

Standard Fmoc-SPPS is used, but D-Tyr is expensive and prone to racemization if over-activated.

Protocol:

  • Resin: Use Rink Amide or Wang resin (loading 0.3–0.5 mmol/g).

  • Coupling Reagents: Use DIC/Oxyma Pure (1:1 ratio) instead of HATU/DIEA. HATU (uronium salts) with base (DIEA) increases the risk of racemization at the

    
    -carbon.
    
  • Procedure:

    • Pre-activate Fmoc-D-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) for 2 minutes.

    • Add to resin.[5][6][7] Shake for 45–60 minutes.

    • Control: Perform a micro-cleavage and check chiral purity via C18-HPLC using a chiral mobile phase additive (e.g., sulfated

      
      -cyclodextrin) or Marfey's reagent analysis.
      
Comparative Serum Stability Assay

This is the gold standard for demonstrating the D-Tyr advantage.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • RP-HPLC with C18 column.

  • Internal Standard (e.g., Caffeine or Tryptophan - non-peptide).

Workflow:

  • Preparation: Dissolve L-peptide and D-peptide to 1 mM in PBS.

  • Incubation: Mix 200

    
    L peptide solution + 800 
    
    
    
    L human serum (pre-warmed to 37°C).
  • Sampling:

    • Take 100

      
      L aliquots at T=0, 5, 15, 30, 60, 120, 240 mins.
      
    • Quench: Immediately add 200

      
      L cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate serum proteins.
      
    • Centrifuge: 10,000 x g for 10 mins.

  • Analysis: Inject supernatant onto HPLC. Monitor the Area Under Curve (AUC) of the parent peak relative to the Internal Standard.

  • Calculation: Plot ln(% remaining) vs. time to calculate

    
     (slope) and 
    
    
    
    .

Decision Workflow: When to Use D-Tyrosine

Use this logic flow to determine if D-Tyr substitution is appropriate for your drug candidate.

DecisionTree Start Peptide Optimization Goal Q1 Is Tyrosine the primary pharmacophore? Start->Q1 Yes Yes (e.g., Opioids) Q1->Yes No No (Structural Role) Q1->No Action1 Do NOT swap L-Tyr directly. Try Retro-Inverso design. Yes->Action1 Q2 Is the peptide rapidly degraded? No->Q2 Action2 Substitute L-Tyr with D-Tyr to induce beta-turns. HighStab Use D-Tyr at cleavage sites (e.g., N-terminus) Q2->HighStab Yes

Figure 2: Strategic decision tree for incorporating D-Tyrosine into peptide drug candidates.

References

  • Gentilucci, L., et al. (2010). Peptides: Chemistry, Structure and Biology. Current Pharmaceutical Design.

  • Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research.

  • BenchChem. (2025).[2] A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine. BenchChem Application Notes.

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews (Reference for racemization protocols).

Sources

Validation

circular dichroism analysis of peptides containing modified tyrosine

Executive Summary In peptide therapeutics and protein engineering, tyrosine modification (e.g., phosphorylation, nitration, sulfation) is a critical switch for bioactivity and stability. However, analyzing these peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics and protein engineering, tyrosine modification (e.g., phosphorylation, nitration, sulfation) is a critical switch for bioactivity and stability. However, analyzing these peptides presents a unique biophysical challenge: the modification often alters not just the secondary structure (backbone folding) but also the electronic transitions of the side chain itself, distorting standard analytical readouts.

This guide provides a technical roadmap for using Circular Dichroism (CD) to analyze peptides containing modified tyrosine. Unlike standard protocols, this approach accounts for the altered extinction coefficients and aromatic contributions in the Near-UV region, ensuring that "structural changes" are not merely misinterpreted spectral artifacts.

The Comparative Landscape: Why CD?

Before designing a protocol, it is essential to validate that CD is the correct tool relative to its alternatives. CD is not a replacement for high-resolution structural data, but it is superior for assessing solution-state dynamics.

Table 1: Comparative Analysis of Structural Techniques for Modified Peptides
FeatureCircular Dichroism (CD) NMR Spectroscopy FTIR Spectroscopy
Primary Output Global secondary structure (

-helix,

-sheet) & Tertiary environment (Near-UV).
Atomic-level resolution of structure and dynamics.Secondary structure (Amide I band) & Aggregation state.
Sample State Solution (low concentration, 0.1–0.5 mg/mL).Solution (high concentration, >10 mg/mL required).Solution, Solid, or Paste (high conc. preferred).
Modified Tyr Sensitivity High. Detects changes in aromatic environment (Near-UV) and helix stability (Far-UV).Very High. Distinct chemical shifts for pTyr vs. Tyr.Moderate. Phosphate bands may overlap; less sensitive to side-chain chirality.
Throughput High (mins per sample).Low (hours/days per sample).High (mins per sample).
Best Use Case Rapid screening of folding stability, pH dependence, and ligand binding.Final structural validation of the lead candidate.Analyzing aggregates, fibrils, or high-concentration formulations.

Expert Insight: Choose CD when you need to answer: Does the phosphorylation of Tyrosine-X destabilize the


-helix? or Does the modification alter the local packing of the aromatic core?

The Physics of Modified Tyrosine in CD

To interpret the data correctly, you must understand the physical origin of the signals. Tyrosine is an achiral chromophore placed in a chiral environment.

The Far-UV Region (190–250 nm)
  • Primary Signal: Peptide bond (

    
     and 
    
    
    
    ).
  • The Interference: Aromatic side chains (Tyr, Trp, Phe) have transitions in this region.[1][2][3] In small peptides, a modified tyrosine (e.g., 3-nitrotyrosine) can introduce new transitions that overlap with the

    
    -helical signal (208/222 nm), potentially leading to false calculations of secondary structure content [1].
    
  • Impact of Modification: Phosphorylation adds negative charge, which can stabilize or destabilize helices depending on position (N-cap vs. C-cap interactions).

The Near-UV Region (250–320 nm)
  • Primary Signal: Aromatic side chains (

    
     and 
    
    
    
    transitions) and disulfide bonds.
  • The Diagnostic Power: This is where modified tyrosine shines.

    • Native Tyrosine: Peaks typically appear at 275–282 nm .

    • Phosphotyrosine (pTyr): Phosphorylation shifts the absorbance and alters the local chiral environment. Crucially, pTyr has a lower extinction coefficient than Tyr in the 270–280 nm range (

      
       at 276 nm) [2].[4]
      
    • Nitrotyrosine: Exhibits a distinct broad band extending into the visible range (350–450 nm), acting as a unique reporter for the residue's environment.

The Zero-Compromise Experimental Protocol

This protocol is designed to eliminate common artifacts caused by concentration errors and buffer interference.

Phase 1: Sample Preparation & Quantification (The Critical Step)
  • Buffer Selection: Use 10 mM Potassium Phosphate (pH 7.4). Avoid chlorides (PBS) if measuring below 200 nm, as Cl⁻ absorbs strongly, reducing signal-to-noise.

  • Concentration Correction:

    • Standard Method: A280 measurement.[5]

    • The Pitfall: You cannot use the standard Extinction Coefficient (

      
      ) for modified peptides without correction.
      
    • The Solution: Use Quantitative Amino Acid Analysis (AAA) for the stock solution or measure absorbance at 205 nm (peptide bond) using the Scopes method [3], which is less sensitive to aromatic modification.

Phase 2: Data Acquisition Workflow

CD_Workflow Start Start: Sample Prep Blank 1. Measure Buffer Blank (Must be identical batch) Start->Blank Scan_Near 2. Near-UV Scan (320-250nm, 10mm path) Blank->Scan_Near Scan_Far 3. Far-UV Scan (260-190nm, 1mm path) Scan_Near->Scan_Far Validation 4. HT Voltage Check (Must be < 600V) Scan_Far->Validation Validation->Start Fail (Dilute) Process 5. Data Processing (Subtract Blank -> Convert to MRE) Validation->Process Pass

Figure 1: Optimized workflow for collecting dual-region CD data on modified peptides.

Phase 3: Parameters[4]
  • Bandwidth: 1.0 nm

  • Scanning Speed: 50 nm/min (Far-UV), 20 nm/min (Near-UV for higher resolution)

  • Accumulations: 3–5 scans (averaged to improve S/N ratio)

  • Temperature: 20°C (Peltier controlled)

Data Analysis & Interpretation

Converting to Mean Residue Ellipticity (MRE)

Raw data (


 in mdeg) must be normalized to compare native vs. modified peptides.


Where:

  • 
     = Mean Residue Weight (MW / # residues - 1)
    
  • 
     = Pathlength (cm)
    
  • 
     = Concentration (g/mL) — Ensure this reflects the modified mass.
    
Deconvolution Strategy

When analyzing the Far-UV region for secondary structure percentages:

  • Select the Right Basis Set: Do not use a globular protein basis set (e.g., SP175) for short peptides. Use a peptide-specific set (e.g., SMP56) if available in software like DichroWeb or BeStSel [4].

  • Aromatic Correction: If the peptide is short (<15 residues) and has high aromatic content, the Near-UV aromatic signals may bleed into the Far-UV.

    • Check: If you see a positive peak at 220–230 nm instead of the expected negative helix signal, it may be an aromatic exciton couplet, not structure.

Interpreting the Modification Effect (Decision Logic)

Interpretation_Logic Start Compare Native vs. Modified Spectra FarUV_Check Is Far-UV (208/222nm) different? Start->FarUV_Check NearUV_Check Is Near-UV (275nm) different? FarUV_Check->NearUV_Check No Result1 Backbone Conformational Change (Modification altered folding) FarUV_Check->Result1 Yes Result2 Local Environment Change (Modification altered side-chain packing) NearUV_Check->Result2 Yes Result3 No Structural Impact (Bioactivity likely purely chemical) NearUV_Check->Result3 No

Figure 2: Logic flow for interpreting spectral shifts between native and modified variants.

Case Study: Phosphorylated vs. Native Peptide

Scenario: A 20-mer peptide designed to bind an SH2 domain.

  • Native Spectrum: Shows a "Random Coil" minima at 198 nm. Near-UV is flat (residue is solvent exposed).

  • Phosphorylated Spectrum:

    • Far-UV: Minima shifts to 205 nm with a shoulder at 222 nm. Interpretation: Phosphorylation induced partial helical propensity due to charge neutralization with a neighboring Arginine.

    • Near-UV: A distinct signal appears at 270 nm. Interpretation: The phosphate group has locked the Tyrosine into a rigid orientation, likely pre-forming the binding motif.

References

  • Woody, R. W. (1994). Contributions of aromatic side chains to the circular dichroism of proteins. European Biophysics Journal, 23(1), 25-41. Link

  • Bradshaw, J. M., & Waksman, G. (1998). Calorimetric and spectroscopic studies of the binding of a phosphorylated peptide to the SH2 domain of the Src kinase. Biochemistry. (Note: Validates extinction coefficient differences).
  • Kuipers, B. J., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm. Journal of Agricultural and Food Chemistry, 55(14), 5445-5451. Link

  • Micsonai, A., et al. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic Acids Research, 43(W1), W521-W528. Link

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the In Vitro Potency of Peptide Analogs with D-Amino Acid Substitutions

Introduction: The Chirality Advantage in Modern Peptide Therapeutics Peptides represent a highly promising class of therapeutics, celebrated for their high specificity and low off-target toxicity. However, their journey...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Advantage in Modern Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, celebrated for their high specificity and low off-target toxicity. However, their journey from the lab to the clinic is often fraught with challenges, primarily their rapid degradation by endogenous proteases.[1][2] This inherent instability severely limits their bioavailability and therapeutic efficacy. A powerful and widely adopted strategy to overcome this hurdle is the substitution of naturally occurring L-amino acids with their synthetic, non-natural D-enantiomers.[3][4]

Proteolytic enzymes, the biological scissors of the body, are highly stereospecific and are evolved to recognize and cleave peptide bonds involving L-amino acids.[1] By strategically introducing D-amino acids—the mirror images of their L-counterparts—we can effectively create a "proteolytic shield," rendering the peptide resistant to enzymatic degradation.[5][6][7] This fundamental principle dramatically extends a peptide's half-life, but it also introduces critical questions about its biological activity.[8] Does this structural modification affect how the peptide binds to its target receptor? Does it alter the downstream biological response?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the in vitro potency of peptide analogs containing D-amino acid substitutions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Foundational Workflow: A Tripartite Strategy for Potency Assessment

A comprehensive assessment of a D-amino acid-substituted peptide analog cannot rely on a single measurement. Potency is a multi-faceted characteristic that is a function of stability, target engagement, and functional response. We therefore propose a hierarchical workflow that logically progresses from the most fundamental property (stability) to the ultimate measure of biological effect (functional activity).

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Biological Function cluster_3 Synthesis & Interpretation Stability Stability Assessment (t½ in Serum/Plasma) Binding Receptor Binding Affinity (KD, Ki) Stability->Binding Is the peptide stable enough to act? Function Cell-Based Functional Potency (EC50) Binding->Function Does binding translate to a biological effect? SAR Structure-Activity Relationship (SAR) & Candidate Selection Function->SAR Integrate all data for a holistic view.

Caption: Hierarchical workflow for assessing peptide analog potency.

Part 1: Assessing Stability — The Prerequisite for Potency

An analog's ability to bind a receptor is irrelevant if it is degraded before it can reach its target. Therefore, the first and most critical step is to quantify its stability in a biologically relevant matrix. Human serum or plasma are the gold standards for this assessment as they contain a complex mixture of proteases that a therapeutic peptide would encounter upon administration.[9][10]

Experimental Protocol: Serum and Plasma Stability Assay

This protocol is designed to determine the half-life (t½) of peptide analogs when exposed to proteolytic enzymes in serum.

Causality Behind Experimental Choices:

  • Matrix Selection: We test in both serum and plasma because the coagulation process in serum preparation can activate certain proteases, while anticoagulants in plasma (like EDTA) can inhibit metalloproteases.[10] Comparing results from both can provide a more complete stability profile.

  • Protein Precipitation: The use of organic solvents (e.g., acetonitrile with trifluoroacetic acid) is often superior to strong acids for precipitating serum proteins. This method typically results in better recovery of the peptide analyte for quantification.[11][12]

  • Quantification Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for this analysis. It allows for the separation of the intact parent peptide from its degradation products, and quantification is achieved by integrating the peak area of the parent peptide over time.[13]

Step-by-Step Methodology:

  • Preparation: Reconstitute peptide analogs (parent L-peptide and D-amino acid variants) in an appropriate buffer to a stock concentration of 1 mg/mL. Thaw human serum or plasma on ice.

  • Incubation: In a microcentrifuge tube, add 10 µL of peptide stock solution to 190 µL of serum/plasma to achieve a final peptide concentration of 50 µg/mL. Vortex gently.

  • Time Points: Incubate the tubes in a 37°C water bath. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a 20 µL aliquot. The t=0 sample should be taken immediately after mixing.

  • Reaction Quenching & Protein Precipitation: Immediately add the 20 µL aliquot to 80 µL of ice-cold "stop solution" (e.g., Acetonitrile with 1% Trifluoroacetic Acid). Vortex vigorously for 30 seconds to precipitate serum proteins and quench enzymatic activity.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze 50 µL by RP-HPLC with UV detection (typically at 214 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining (relative to the t=0 sample) against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

Data Presentation: Stability Comparison
Peptide AnalogD-Amino Acid Substitution(s)MatrixHalf-Life (t½, minutes)
Parent PeptideNone (All L-amino acids)Human Serum15.2 ± 1.8
Analog 1D-Ala at position 2Human Serum125.6 ± 9.3
Analog 2D-Phe at position 7Human Serum> 480
Analog 3All D-amino acids (enantiomer)Human Serum> 1440

Part 2: Quantifying Target Engagement — The Measure of Affinity

Once stability is confirmed, the next crucial step is to determine if the D-amino acid substitution has altered the peptide's ability to bind its molecular target, which for many peptides is a G protein-coupled receptor (GPCR).[14][15][16] This is quantified by measuring the binding affinity.

G cluster_0 Receptor Receptor BoundComplex Bound Complex (Signal Generated) LabeledLigand Labeled Ligand (e.g., Radioactive, Fluorescent) LabeledLigand->Receptor UnlabeledAnalog Unlabeled Peptide Analog (Competitor) UnlabeledAnalog->Receptor Competes for binding site

Caption: Principle of a competitive binding assay.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data on molecular interactions.[17][18] It measures both how quickly the peptide binds to its target (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₑ), allowing for a precise calculation of the equilibrium dissociation constant (Kₑ).[19][20]

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize the purified receptor protein onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the peptide analog (the analyte) in a suitable running buffer.

  • Association: Inject the peptide analog solution over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized receptor causes a change in the refractive index, which is measured in real-time as an increase in Response Units (RU).

  • Dissociation: Replace the analyte solution with running buffer. The dissociation of the peptide from the receptor is monitored as a decrease in RU over time.

  • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (the "sensorgram") from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).

Method 2: Fluorescence Polarization (FP) Assay

FP is a homogeneous assay well-suited for measuring the interaction between a small fluorescently-labeled peptide and a larger protein receptor in solution.[21][22][23]

Step-by-Step Methodology:

  • Tracer Synthesis: Synthesize a fluorescent version of the parent peptide (the "tracer"), for example, by labeling it with fluorescein.

  • Assay Setup: In a microplate, add a fixed concentration of the receptor and the fluorescent tracer.

  • Competition: Add increasing concentrations of the unlabeled competitor peptide analogs.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization. When the small tracer is unbound, it tumbles rapidly, and the emitted light is depolarized (low FP signal). When bound to the large receptor, its tumbling slows, and the emitted light remains polarized (high FP signal).[24] The unlabeled analog will displace the tracer, causing a decrease in the FP signal.

  • Data Analysis: Plot the FP signal against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog required to displace 50% of the tracer).

Data Presentation: Binding Affinity Comparison
Peptide AnalogAssaykₐ (1/Ms)kₑ (1/s)Kₑ (nM)IC₅₀ (nM)
Parent PeptideSPR1.5 x 10⁵3.0 x 10⁻³20.0N/A
Analog 1SPR1.1 x 10⁵3.3 x 10⁻³30.0N/A
Parent PeptideFPN/AN/AN/A25.5
Analog 1FPN/AN/AN/A45.1
Analog 2FPN/AN/AN/A150.8

Part 3: Evaluating Biological Function — The Ultimate Test of Potency

High binding affinity does not automatically guarantee a desired biological effect. The final and most important phase of in vitro characterization is to measure the peptide's functional potency in a cell-based assay.[25][26] This assay must be designed to quantify a biological response that is directly linked to the peptide's mechanism of action.[27][28]

For a peptide that targets a GPCR, a common downstream event is the modulation of intracellular second messengers, such as cyclic AMP (cAMP).[29]

G Ligand Peptide Analog GPCR GPCR Ligand->GPCR 1. Binding GProtein G-Protein GPCR->GProtein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector 3. Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 4. Production Response Cellular Response SecondMessenger->Response 5. Signal Transduction

Caption: A generic GPCR signaling pathway.

Experimental Protocol: Cell-Based cAMP Assay

This protocol measures the ability of peptide analogs to stimulate or inhibit the production of cAMP in cells engineered to express the target receptor.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably expressing the GPCR of interest. Seed the cells into a 96-well or 384-well plate and grow to confluency.

  • Peptide Preparation: Prepare serial dilutions of the parent peptide and D-amino acid analogs in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation: Remove the culture medium from the cells and add the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and quantify the intracellular cAMP concentration using a commercial detection kit, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[30][31][32][33]

  • Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the peptide concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of peptide that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Data Presentation: Functional Potency Comparison
Peptide AnalogEC₅₀ (nM)Eₘₐₓ (% of Parent)
Parent Peptide5.2 ± 0.6100%
Analog 110.8 ± 1.198%
Analog 285.3 ± 7.495%
Analog 3> 10005%

Synthesizing the Data: A Holistic View of Structure-Activity Relationships

The true power of this guide lies in the integration of all three datasets. By compiling the stability, binding, and functional data into a single table, we can build a comprehensive Structure-Activity Relationship (SAR) and make informed decisions about which analogs to advance.[34]

Peptide AnalogStability (t½, min)Binding Affinity (Kₑ, nM)Functional Potency (EC₅₀, nM)Senior Scientist's Notes
Parent Peptide 15.220.05.2Baseline. Highly potent but very poor stability.
Analog 1 125.630.010.8Promising Candidate. ~8x increase in stability with only a ~2-fold drop in potency. Excellent trade-off.
Analog 2 > 480150.8 (est.)85.3Good Stability, Poor Potency. The substitution dramatically improved stability but significantly hindered receptor binding and function.
Analog 3 > 1440> 1000> 1000Inactive. The all-D enantiomer is extremely stable but has lost all biological activity, likely due to a complete loss of the required 3D conformation for receptor binding.

Conclusion

The incorporation of D-amino acids is an indispensable tool in modern peptide drug discovery for enhancing metabolic stability. However, this modification is not a "free lunch"; it can profoundly impact the very interactions that govern a peptide's therapeutic effect. A rigorous, multi-parametric in vitro evaluation is therefore not just recommended—it is essential. By systematically assessing stability, quantifying binding affinity, and measuring functional potency, researchers can gain a complete picture of their peptide analogs. This integrated approach allows for the rational selection of candidates that balance enhanced durability with potent biological activity, paving the way for the next generation of effective peptide therapeutics.

References

  • Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Protein & Peptide Letters. Available at: [Link]

  • Cai, W., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Protein & Peptide Letters. Available at: [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]

  • Scudiero, O., et al. (2022). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Frontiers in Microbiology. Available at: [Link]

  • Marchesan, S. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. APL Bioengineering. Available at: [Link]

  • Chavda, V. P., et al. (2024). Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes. Medicina. Available at: [Link]

  • Im, Y.-J., et al. (2021). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

  • Concept Life Sciences. (n.d.). Peptide Drug Discovery Services. Concept Life Sciences. Available at: [Link]

  • Tenstad, E., & Tveit, H. (2023). Enzyme Linked Immunosorbent Assay. StatPearls. Available at: [Link]

  • Xie, X., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]

  • Dong, M., et al. (2010). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. Biochemical Journal. Available at: [Link]

  • Wang, Y., et al. (2023). Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Starr, C. G., & Moir, R. D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Zhang, Q., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics. Available at: [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Wikipedia. Available at: [Link]

  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide ELISA, BioTides and Antibody Response Profiling. JPT. Available at: [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Non-clinical Evaluation of Immunogenicity Risk of Generic Complex Peptide Products. YouTube. Available at: [Link]

  • Słabik, T., & Ciulli, A. (2024). Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Journal of the American Chemical Society. Available at: [Link]

  • Kaiser, A., & Coin, I. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Peptide-ELISA Protocol. Creative Biolabs. Available at: [Link]

  • Sharma, G., et al. (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Ede, M. D., & Nielson, D. (2016). Serum Stability of Peptides. ResearchGate. Available at: [Link]

  • Koenig, D., et al. (2023). Quantitative detection of plant signaling peptides utilizing ELISA. bioRxiv. Available at: [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. Available at: [Link]

  • González-González, M., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE. Available at: [Link]

  • LabRoots. (2021). Development of Potency Assays for Cell and Gene Therapy. YouTube. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Protein Science. Available at: [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • Bioprocess Online. (2023). Developing Safety And Potency Assays. YouTube. Available at: [Link]

  • de Witte, L. D., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • de Paz, J. L., & Nieto, P. M. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Griggs, N. W., et al. (2020). Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics. ACS Chemical Neuroscience. Available at: [Link]

  • Christensen, L. L., et al. (2020). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]

  • Vunnam, N., et al. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

Sources

Validation

The Scientist's Guide to Resin Selection for N-Methylated Peptide Synthesis

The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful tool in modern drug discovery. This modification can dramatically enhance a peptide's therapeutic potential by increasing its m...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful tool in modern drug discovery. This modification can dramatically enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties to boost target affinity and specificity.[1][2][3] However, the synthesis of these modified peptides presents unique challenges, primarily stemming from the steric hindrance imposed by the N-methyl group, which can lead to sluggish and incomplete coupling reactions.[4]

The success of solid-phase peptide synthesis (SPPS) for N-methylated peptides is critically dependent on the choice of the solid support. The resin is not merely an inert scaffold but an active participant in the synthesis, influencing reaction kinetics, solvation, and ultimately, the purity and yield of the final product. This guide provides an in-depth comparison of commonly used resins, supported by experimental insights, to empower researchers in selecting the optimal solid support for their specific N-methylated peptide targets.

The Crucial Role of the Resin Matrix

In SPPS, the growing peptide chain is covalently attached to a polymeric resin bead. All chemical transformations—deprotection, coupling, and N-methylation—occur within this matrix. An ideal resin for N-methylated peptide synthesis must provide a reaction environment that facilitates efficient diffusion of reagents to the reactive sites on the peptide chain.[5] The physical and chemical properties of the resin dictate this environment.

Key resin characteristics influencing the synthesis of N-methylated peptides include:

  • Polymer Composition: The base polymer, typically polystyrene or polyethylene glycol (PEG), defines the fundamental chemical environment.

  • Cross-linking: The degree of cross-linking, usually with divinylbenzene (DVB) for polystyrene resins, controls the resin's mechanical stability and swelling properties.[5]

  • Swelling Capacity: The ability of the resin to swell in various organic solvents is paramount. Good swelling ensures that the polymer chains are well-solvated, making the reactive sites accessible to reagents.[5]

  • Linker Chemistry: The linker connects the peptide to the resin and determines the conditions required for final cleavage, yielding a C-terminal acid or amide.[6]

A Head-to-Head Comparison of Key Resins

The choice of resin is a balance between cost, desired final product (acid or amide), and the difficulty of the sequence. Polystyrene resins are generally more cost-effective, while PEG-based resins, though more expensive, often provide superior performance for complex or aggregation-prone sequences.[7]

Resin TypeBase MatrixTypical Loading (mmol/g)Key StrengthsKey WeaknessesBest Suited For
Wang Resin Polystyrene-DVB0.5 - 1.2Cost-effective; well-established for C-terminal acids.Hydrophobic nature can promote peptide aggregation; requires harsh acidic cleavage (e.g., high % TFA).[7][8]Routine synthesis of simple, non-aggregating N-methylated peptides.
Rink Amide Resin Polystyrene-DVB0.4 - 0.8Standard for C-terminal amides; robust and widely used.Susceptible to aggregation issues with hydrophobic sequences; TFA-labile linker.[6]Synthesis of N-methylated peptide amides where aggregation is not a primary concern.
ChemMatrix® Resin PEG & Polystyrene0.4 - 0.7Excellent swelling in a wide range of solvents; reduces peptide aggregation.[9]Higher cost compared to standard polystyrene resins.Difficult or long N-methylated sequences prone to aggregation.
NovaSyn® TGR Resin PEG & Polystyrene0.15 - 0.25Specifically designed for long and challenging sequences; excellent physical and chemical stability.[10]Lower loading capacity; higher cost.Complex, multi-N-methylated peptides and challenging sequences.[10]

Causality in Resin Performance: A Deeper Dive

Polystyrene Resins (e.g., Wang, Rink Amide): These are the workhorses of SPPS, composed of polystyrene cross-linked with DVB. While cost-effective, their hydrophobic nature can be a double-edged sword. For N-methylated peptides, which are inherently more hydrophobic, this can exacerbate aggregation issues, where peptide chains interact with each other rather than with reagents. The degree of cross-linking is a critical parameter; 1% DVB cross-linked resins swell more than 2% DVB resins, leading to better diffusion of reagents and more complete reactions.[5] However, the harsh trifluoroacetic acid (TFA) conditions required for cleavage from resins like Wang can sometimes lead to side reactions, particularly in complex N-methylated peptides.[4][8]

PEG-Grafted Resins (e.g., ChemMatrix®, NovaSyn® TG): These resins feature PEG chains grafted onto a polystyrene core. This creates a more "solvent-like" environment within the resin bead. The PEG chains help to solvate the growing peptide, disrupting the secondary structures that lead to aggregation.[10] This is particularly advantageous for N-methylated peptides, where the lack of amide N-H bonds (key hydrogen bond donors) already alters folding propensity. The improved solvation facilitates more efficient coupling of sterically hindered N-methylated amino acids. While more expensive, the investment in a PEG-based resin can significantly improve the yield and purity of challenging N-methylated peptides, ultimately saving time and resources on difficult purifications.[7]

Visualizing the Synthetic Workflow

A successful synthesis requires a well-planned workflow, from initial resin preparation to the final analysis of the purified peptide.

G cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_methylation On-Resin N-Methylation cluster_final Cleavage & Purification Resin_Selection 1. Resin Selection (e.g., ChemMatrix® for difficult sequence) Swelling 2. Resin Swelling (DCM, then DMF) Resin_Selection->Swelling Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling 4. AA Coupling (DIC/Oxyma) Deprotection->Coupling Wash Wash Steps (DMF, DCM) Coupling->Wash Wash->Deprotection Next Cycle Sulfonylation 5. Sulfonylation (o-NBS-Cl, Collidine) Wash->Sulfonylation Cleavage 8. Cleavage from Resin (e.g., 95% TFA cocktail) Wash->Cleavage Methylation 6. Methylation (MeI, MTBD) Sulfonylation->Methylation Desulfonylation 7. Deprotection (Mercaptoethanol, DBU) Methylation->Desulfonylation Desulfonylation->Deprotection Continue Elongation Purification 9. HPLC Purification Cleavage->Purification Analysis 10. LC-MS/MALDI Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Synthesis of an N-methylated peptide.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and on-resin methylation of peptides. Trustworthiness in these methods comes from including monitoring steps (e.g., Kaiser test) to validate the completion of each reaction before proceeding.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol is for the addition of a standard amino acid to the growing peptide chain.

  • Resin Preparation: Swell the selected resin in dichloromethane (DCM), then wash thoroughly with dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Completion Check: Perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful deprotection.

  • Coupling: Add the Fmoc-protected amino acid (4 eq.), a coupling agent like DIC (4 eq.), and an activator like Oxyma Pure (4 eq.) in DMF. Allow to react for 1-2 hours. For coupling onto an N-methylated residue, extended coupling times (up to 4 hours) or the use of stronger coupling agents like HATU may be necessary.[8][11]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Completion Check: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This is a common and effective method for on-resin N-methylation.[11][12]

  • Sulfonylation: After Fmoc-deprotection of the N-terminal amino acid, treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 5 eq.) and 2,4,6-collidine (10 eq.) in NMP or DMF. React for 1-2 hours until the Kaiser test is negative.

  • Washing: Wash thoroughly with DMF and DCM.

  • Methylation: Add a solution of triphenylphosphine (5 eq.) and anhydrous THF. Add methanol (5 eq.) followed by diisopropyl azodicarboxylate (DIAD, 5 eq.). React for 30-60 minutes. Alternative: A simpler alkylation can be performed using methyl iodide (MeI) and a non-nucleophilic base like MTBD.

  • Washing: Wash with THF, DMF, and DCM.

  • Desulfonylation: Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 eq.) and 2-mercaptoethanol (20 eq.) in DMF. React for 5-10 minutes. Repeat once.

  • Washing: Wash thoroughly with DMF. The free, methylated secondary amine is now ready for the next coupling step. A chloranil test should be performed to confirm the presence of the secondary amine.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Methylation cluster_2 Step 3: Desulfonylation Peptide_NH2 Resin-Peptide-NH2 Reagent1 + o-NBS-Cl + Collidine Peptide_NH_NBS Resin-Peptide-NH-NBS Peptide_NH2->Peptide_NH_NBS Protection Peptide_NH_NBS2 Resin-Peptide-NH-NBS Reagent2 + PPh3, MeOH, DIAD (Mitsunobu) Peptide_NMe_NBS Resin-Peptide-N(Me)-NBS Peptide_NH_NBS2->Peptide_NMe_NBS Alkylation Peptide_NMe_NBS2 Resin-Peptide-N(Me)-NBS Reagent3 + DBU + Mercaptoethanol Peptide_NMeH Resin-Peptide-N(Me)H Peptide_NMe_NBS2->Peptide_NMeH Deprotection

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-methyl-O-methyl-D-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-N-methyl-O-methyl-D-tyrosine
© Copyright 2026 BenchChem. All Rights Reserved.